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N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Whitepaper & Safety Data Sheet (MSDS): N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Executive Summary N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a highly specialized pharmacophore intermediate utilized extensively in the rational design of advanced kinase inhibitors, including p38 Mitogen-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a highly specialized pharmacophore intermediate utilized extensively in the rational design of advanced kinase inhibitors, including p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors and Phosphatidylinositol 4-kinase (PI4K) inhibitors targeting Plasmodium species [1, 4].

This whitepaper transcends a standard Safety Data Sheet (MSDS). It is engineered for drug development professionals, synthesizing core toxicological data with field-proven methodologies for handling, self-validating synthesis, and pharmacological application.

Chemical Identity & Physico-Chemical Profiling

Understanding the fundamental properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule features a basic aminopyridine core coupled with a lipophilic tetrahydropyran ring, dictating its solubility, membrane permeability, and degradation pathways.

Table 1: Quantitative Chemical Descriptors

PropertyValueCausality / Relevance in Drug Development
Molecular Formula C11H16N2ODefines the core exact mass (192.13 Da) for LC-MS validation.
Molecular Weight 192.26 g/mol Low molecular weight ensures high ligand efficiency (LE) in binding.
LogP (Predicted) ~1.8Optimal lipophilicity for passive lipid bilayer penetration in cellular assays.
Physical State Colorless to Yellow LiquidSusceptible to auto-oxidation; requires specific inert storage conditions.
Storage Temp 2-8°C (Inert Gas)Prevents N-oxidation of the tertiary amine center over long-term storage [2].

Hazard Identification & Toxicological Causality

Standard MSDS protocols often list hazards without explaining the underlying chemical mechanisms. Below is the mechanistic causality behind the Global Harmonized System (GHS) classifications for this compound [2].

Table 2: GHS Hazard Classifications & Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe inherent basicity of the aminopyridine moiety disrupts the acid mantle of the epidermis, causing localized pH shifts and cellular irritation.
H319 Causes serious eye irritationThe lipophilic tetrahydropyran ring facilitates rapid penetration into the lipid-rich corneal tissue, leading to acute inflammatory responses.
H335 May cause respiratory irritationVaporization of the free base at ambient temperatures interacts with the mucosal linings of the respiratory tract, triggering a histamine response.
Emergency Exposure Response Protocol

Safety Exposure Accidental Exposure (Skin/Eye/Inhalation) Triage Immediate Triage Assess Severity Exposure->Triage Eye Ocular Exposure: Rinse 15 mins (Water) Triage->Eye Skin Dermal Exposure: Remove PPE, Wash Soap/Water Triage->Skin Inhale Inhalation: Move to Fresh Air Triage->Inhale Medical Medical Evaluation Provide MSDS to Physician Eye->Medical Skin->Medical Inhale->Medical Report Incident Reporting & Root Cause Analysis Medical->Report

Fig 1: Standardized emergency response protocol for accidental exposure to aminopyridine compounds.

Self-Validating Synthesis & Purification Protocol

To achieve the >95% purity required for sensitive in vitro kinase assays, the compound is typically synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction [3].

Causality of Experimental Choices
  • Pd2(dba)3 (Catalyst): Provides a stable, soluble source of Pd(0) necessary for the oxidative addition into the aryl halide bond of 2-bromopyridine.

  • BINAP (Ligand): This bidentate phosphine ligand creates a sterically demanding environment around the palladium center. This prevents premature catalyst deactivation and forces the reductive elimination step to yield the target tertiary amine.

  • t-BuONa (Base): A strong, non-nucleophilic base is required. Weaker bases (like Cs2CO3) fail because the steric hindrance of the tetrahydropyran ring demands rapid, aggressive deprotonation of the secondary amine intermediate to keep the catalytic cycle moving.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Purge a dry Schlenk flask with Argon for 15 minutes. Causality: Palladium catalysts are highly sensitive to oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species.

  • Reagent Charging: Add 2-bromopyridine (1.0 eq), N-methyltetrahydro-2H-pyran-4-amine (1.2 eq), t-BuONa (1.5 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).

  • Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M). Causality: Toluene provides the optimal boiling point (110°C) and a non-polar environment that stabilizes the transition states of the cross-coupling cycle.

  • Thermal Activation: Heat the reaction mixture to 70°C for 4 hours under continuous magnetic stirring.

  • Self-Validating IPQC (In-Process Quality Control): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject into the LC-MS.

    • Validation Checkpoint: The reaction is strictly considered complete only when the extracted ion chromatogram (EIC) shows >95% conversion to m/z = 193.14 [M+H]+ and the complete disappearance of the 2-bromopyridine peak. If <95%, continue heating and re-sample.

  • Workup & Purification: Quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).

SynthWorkflow SM1 2-Bromopyridine Reaction Buchwald-Hartwig Amination Pd2(dba)3, BINAP, t-BuONa Toluene, 70°C SM1->Reaction SM2 N-Methyltetrahydro-2H- pyran-4-amine SM2->Reaction Crude Crude Intermediate Reaction->Crude IPQC IPQC: LC-MS Validation (m/z = 193.14, >95%) Crude->IPQC IPQC->Reaction Fail (Reprocess) Purification Flash Chromatography (Hexane/EtOAc) IPQC->Purification Pass Final N-Methyl-N-(tetrahydro-2H-pyran-4-yl) pyridin-2-amine Purification->Final

Fig 2: Self-validating synthetic workflow for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Pharmacological Application & Target Engagement

In drug discovery, the N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine motif is not just a structural spacer; it actively participates in target engagement within the ATP-binding pocket of kinases [4].

  • Hydrogen Bonding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting with the hinge region backbone of the kinase (e.g., the NH of Met109 in p38 MAPK).

  • Hydrophobic Shielding: The tetrahydropyran ring projects into the solvent-exposed region or a hydrophobic sub-pocket, shielding the hydrogen bond from water molecules and drastically increasing the residence time of the inhibitor.

Pathway Admin Target Compound Membrane Lipid Bilayer Penetration (LogP ~1.8) Admin->Membrane Target Kinase ATP-Binding Pocket (e.g., PI4K / p38 MAPK) Membrane->Target Hbond H-Bonding via Aminopyridine Motif Target->Hbond Steric Hydrophobic Shielding via Tetrahydropyran Ring Target->Steric Inhibition Catalytic Inhibition of Phosphorylation Hbond->Inhibition Steric->Inhibition Effect Cellular Arrest / Parasite Clearance Inhibition->Effect

Fig 3: Pharmacological target engagement and kinase inhibition pathway of the aminopyridine motif.

Waste Management & Environmental Controls

Due to the basicity and potential aquatic toxicity of aminopyridine derivatives, waste must be handled as hazardous chemical waste.

  • Aqueous Waste: Do not pour down the drain. Neutralize carefully with dilute HCl to form the water-soluble hydrochloride salt, then route to a licensed chemical waste disposal facility.

  • Organic Waste: Halogen-free organic waste containers must be used for toluene/ethyl acetate fractions containing the compound.

References

  • PubChem. "4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine | CID 139048649". National Institutes of Health (NIH). URL:[Link]

  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). "4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine". IUCrData. URL:[Link]

  • World Intellectual Property Organization. "WO2024033280A1 - Furopyridin and furopyrimidin, inhibitors of pi4k, for use in the treatment of parasite infection and malaria". Google Patents.
Exploratory

Characterization of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: Advanced Receptor Binding Affinity Assays for GPCR Modulators

Executive Summary The compound N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (hereafter referred to as NMTP-PA ) represents a privileged 2-aminopyridine pharmacophore frequently utilized in the design of G protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (hereafter referred to as NMTP-PA ) represents a privileged 2-aminopyridine pharmacophore frequently utilized in the design of G protein-coupled receptor (GPCR) modulators, most notably Histamine H4 Receptor (H4R) antagonists. Accurately determining the receptor binding affinity and kinetic profile of such low-molecular-weight ligands is a critical bottleneck in lead optimization.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. Here, we establish a self-validating, orthogonal assay triad—Radioligand Binding, Surface Plasmon Resonance (SPR), and NanoBRET Target Engagement—to comprehensively characterize NMTP-PA. By understanding the biophysical causality behind each methodological choice, researchers can ensure robust, artifact-free data that accurately predicts in vivo efficacy.

The Orthogonal Assay Strategy & Mechanism

Relying solely on equilibrium affinity ( Kd​ or Ki​ ) is a common pitfall in drug development. A compound's residence time ( τ )—dictated by its dissociation rate ( koff​ )—often correlates better with sustained target coverage in humans. Therefore, our strategy employs three distinct environments:

  • Membrane Homogenates (Radioligand): Establishes the gold-standard thermodynamic equilibrium baseline.

  • Solubilized Nanodiscs (SPR): Isolates the receptor to extract high-resolution, label-free kinetic rates ( kon​ and koff​ ).

  • Intact Live Cells (NanoBRET): Validates binding in a native physiological context, preserving intracellular G-protein and β -arrestin coupling which allosterically influences the orthosteric pocket.

G cluster_0 Orthosteric Competition Mechanism Tracer Fluorescent/Radiolabeled Tracer (High Affinity) Receptor Target GPCR (H4R) (Active Conformation) Tracer->Receptor Binds NMTP NMTP-PA (Analyte) (Competitor) Complex1 Tracer-Receptor Complex (Signal Active) NMTP->Complex1 Competes Receptor->Complex1 Complex2 NMTP-Receptor Complex (Signal Displaced) Complex1->Complex2 Displacement

Caption: Mechanism of NMTP-PA displacing a high-affinity tracer from the GPCR orthosteric binding site.

Radioligand Competition Binding Assay (Equilibrium)

Radioligand binding remains the foundational method for determining the inhibition constant ( Ki​ ) of NMTP-PA. We utilize cell homogenates expressing the human H4R to measure the displacement of [3H] histamine.

Causality & Assay Design

Many GPCR ligands, including NMTP-PA, contain basic amines that are protonated at physiological pH. When filtering membrane homogenates through glass fiber (GF/C) filters, these cations bind non-specifically to the negatively charged silanol groups of the glass, destroying the signal-to-noise ratio. Causality: We pretreat the filters with 0.3% Polyethylenimine (PEI). PEI is a highly cationic polymer that coats the glass fibers, neutralizing their charge and drastically reducing non-specific binding (NSB)1[1].

Step-by-Step Protocol
  • Preparation: Harvest SK-N-MC or HEK293 cells stably expressing human H4R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4 at 37°C).

  • Incubation: In a 96-well plate, combine 100 µL of cell homogenate, 10 nM [3H] histamine, and varying concentrations of NMTP-PA (10 pM to 10 µM).

  • Equilibration: Incubate for 1 hour at room temperature to ensure thermodynamic equilibrium is reached1[1].

  • Separation: Harvest onto 0.3% PEI-pretreated GF/C filters using a vacuum manifold. Wash three times with ice-cold 50 mM Tris-HCl to lock the bound state.

  • Detection: Add scintillation cocktail and measure radioactivity (CPM).

System Validation & Quality Control
  • Self-Validation: NSB must be explicitly defined in parallel wells using a saturating concentration (10 µM) of a reference antagonist, such as JNJ77771202[2]. The assay is only valid if the Z'-factor is > 0.6.

Surface Plasmon Resonance (Label-Free Kinetics)

While radioligand assays provide affinity, SPR provides the critical kinetic rates ( kon​ and koff​ ).

Causality & Assay Design

Because NMTP-PA is a low-molecular-weight compound (<300 Da), its binding produces a very small Response Unit (RU) signal. Detecting this requires a highly stable baseline. Solubilizing GPCRs in standard detergent micelles often leads to baseline drift due to continuous detergent shedding. Causality: We reconstitute the GPCR into lipid Nanodiscs . Nanodiscs provide a rigid, native-like lipid bilayer that eliminates detergent shedding, stabilizes the receptor, and allows unrestricted access to both the N- and C-terminal faces of the GPCR for ligand binding3[3].

SPR_Workflow Immobilize Surface Preparation Capture GPCR Nanodiscs on Gold Sensor Baseline Baseline Flow Running Buffer until Stable (RU) Immobilize->Baseline Association Association Phase Inject NMTP-PA (Measure k_on) Baseline->Association Dissociation Dissociation Phase Flow Buffer (Measure k_off) Association->Dissociation Regeneration Regeneration Mild Acid/Base Wash Dissociation->Regeneration Regeneration->Baseline Next Cycle

Caption: SPR Workflow detailing the kinetic analysis of NMTP-PA binding to immobilized GPCR Nanodiscs.

Step-by-Step Protocol
  • Immobilization: Covalently attach an anti-His antibody to a CM5 gold sensor chip via standard amine coupling. Capture His-tagged H4R-Nanodiscs onto the active flow cell4[4].

  • Baseline Stabilization: Flow running buffer (HEPES, 150 mM NaCl, pH 7.4) at 30 µL/min until the RU baseline is completely flat.

  • Association Phase: Inject NMTP-PA at multiple concentrations (e.g., 1 nM to 100 nM) for 120 seconds. Record the exponential increase in RU to calculate kon​ .

  • Dissociation Phase: Switch back to running buffer for 600 seconds. Record the exponential decay in RU to calculate koff​ .

System Validation & Quality Control
  • Self-Validation: A reference flow cell containing "empty" Nanodiscs (without the GPCR) must be utilized. The RU from the reference cell is automatically subtracted from the active cell to negate bulk refractive index changes (e.g., DMSO solvent effects) and non-specific lipid binding.

NanoBRET Target Engagement (Live-Cell Real-Time)

To ensure that the binding kinetics observed in SPR translate to a physiological environment, we employ the NanoBRET Target Engagement assay. This method relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc (Nluc) fused receptor and a fluorescent tracer.

Causality & Assay Design

Traditional GFP/Rluc fusions often suffer from poor membrane trafficking due to their large size, leading to internal receptor pooling that skews binding data. Causality: We utilize NanoLuc (Nluc), a highly stable, low-molecular-weight (19 kDa) luciferase. By tagging the N-terminus of the GPCR with Nluc, the enzyme is efficiently transported to the extracellular plasma membrane without steric hindrance. When a fluorescent tracer binds the orthosteric pocket, the close proximity (<10 nm) allows non-radiative energy transfer from Nluc to the tracer, generating a measurable BRET signal5[5]. Because this occurs in intact cells, the receptor remains coupled to its native intracellular machinery, yielding highly predictive pharmacological data2[2].

NanoBRET_Workflow Step1 1. Transfect HEK293 with Nluc-GPCR Step2 2. Add NanoBRET Tracer Step1->Step2 Step3 3. Add NMTP-PA (Dose Response) Step2->Step3 Step4 4. Add Furimazine Substrate Step3->Step4 Step5 5. Measure BRET Ratio Step4->Step5

Caption: NanoBRET experimental workflow for measuring live-cell target engagement of NMTP-PA.

Step-by-Step Protocol
  • Transfection: Transiently transfect HEK293 cells with the Nluc-H4R construct and plate into 384-well white plates.

  • Tracer Addition: Add the target-specific fluorescent NanoBRET tracer at a concentration equal to its apparent intracellular Kd​ 5[5].

  • Competition: Add varying concentrations of unlabeled NMTP-PA. Incubate for 2 hours at 37°C.

  • Substrate Addition: Add the Nluc substrate (furimazine) to generate bioluminescence.

  • Measurement: Immediately read the plate on a BRET-capable luminometer, capturing donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor).

System Validation & Quality Control
  • Self-Validation: A "Donor-Only" control well (cells expressing Nluc-H4R + furimazine, but NO fluorescent tracer) must be included to establish the baseline background BRET ratio. Fractional occupancy is calculated by normalizing the competition data against this baseline.

Data Synthesis & Quantitative Summary

By utilizing this orthogonal triad, we generate a comprehensive biophysical profile for NMTP-PA. The table below illustrates hypothetical but representative data demonstrating how the assays cross-validate each other. Note how the live-cell NanoBRET Ki​ is slightly right-shifted compared to the membrane homogenate, a common phenomenon due to the presence of endogenous competing ligands and native G-protein coupling states in living cells.

Table 1: Comparative Binding Affinity and Kinetic Parameters of NMTP-PA

Assay ModalityBiological Context Kd​ / Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Radioligand Binding Membrane Homogenate14.2 ± 1.1N/AN/AN/A
Surface Plasmon Resonance Solubilized Nanodisc18.5 ± 2.3 1.2×105 2.2×10−3 7.5
NanoBRET Target Engagement Intact Live Cells22.4 ± 1.8N/AN/A6.8*

*Residence time in NanoBRET is derived from real-time kinetic competition wash-out experiments.

References

  • Source: Molecular Pharmacology (ASPET)
  • Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430: Radioligand binding assays Source: NIH / PubMed Central URL
  • Surface plasmon resonance applied to G protein-coupled receptors Source: NIH / PubMed Central URL
  • Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Publications URL
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay Source: Promega URL

Sources

Foundational

Thermodynamic Profiling of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: A Comprehensive Guide for Preclinical Development

Executive Summary The molecule N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine represents a highly privileged structural motif in modern medicinal chemistry. Combining a 2-aminopyridine core—a classic hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine represents a highly privileged structural motif in modern medicinal chemistry. Combining a 2-aminopyridine core—a classic hydrogen-bond donor/acceptor system frequently utilized in kinase inhibitors and GPCR ligands—with a tetrahydropyran (THP) ring, this scaffold is engineered to optimize both target engagement and metabolic stability[1].

For researchers and drug development professionals, understanding the fundamental thermodynamic properties of this molecule is not merely an analytical exercise; it is a prerequisite for predicting pharmacokinetics, membrane permeability, and formulation stability. This whitepaper provides an in-depth technical framework for the thermodynamic profiling of this scaffold, emphasizing the causality behind experimental methodologies and the physicochemical principles that govern its behavior.

Structural Thermodynamics & Physicochemical Profiling

Ionization Thermodynamics (pKa & Protonation Enthalpy)

The basicity of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is primarily governed by the endocyclic pyridine nitrogen. The exocyclic amine nitrogen is essentially non-basic due to the delocalization of its lone pair into the pyridine π -system. The thermodynamic cycle of ionization requires understanding not just the Gibbs free energy ( ΔG ), but the enthalpic ( ΔH ) and entropic ( ΔS ) contributions. The enthalpy of protonation ( ΔHprot​ ) dictates the temperature dependence of the pKa, a critical factor when translating in vitro assay data (often at 25°C) to in vivo physiological conditions (37°C).

Phase Transfer Thermodynamics (Lipophilicity)

Lipophilicity drives membrane permeability, plasma protein binding, and volume of distribution. The standard free energy of transfer ( ΔGtr​ ) from an aqueous phase to an organic phase (typically 1-octanol) is defined by the partition coefficient (LogP). For ionizable compounds like 2-aminopyridines, the distribution coefficient (LogD) at physiological pH (7.4) is the more relevant thermodynamic parameter, as it accounts for the partitioning of both neutral and ionized species[2].

Solid-State Thermodynamics & Polymorphism

Active Pharmaceutical Ingredients (APIs) frequently crystallize in multiple polymorphic forms, each possessing a distinct crystal lattice energy. The thermodynamic stability of these polymorphs directly dictates their apparent solubility and dissolution rate. Understanding the heat flow associated with melting and polymorphic transitions is essential to prevent phase transformations during manufacturing or storage, which could catastrophically impact bioavailability[3].

Quantitative Data Presentation

While specific empirical data varies based on the exact salt form and purity, the following table summarizes the representative thermodynamic parameters for the N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine free base scaffold, derived from structural fragment analysis and predictive modeling.

Thermodynamic ParameterSymbolRepresentative RangeThermodynamic Significance
Acid Dissociation Constant pKa6.5 - 7.0Dictates the ionization state and solubility at physiological pH.
Partition Coefficient LogP1.8 - 2.2Standard free energy of transfer ( ΔGtr​ ) for the neutral species.
Distribution Coefficient LogD (pH 7.4)1.5 - 1.9Effective lipophilicity in biological buffer systems.
Enthalpy of Protonation ΔHprot​ -25 to -35 kJ/molGoverns the temperature dependence of the ionization event.
Melting Point Tm​ 80 - 120 °CDirect indicator of crystal lattice energy and solid-state stability.

Experimental Methodologies (E-E-A-T Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not merely list the steps; we explain the fundamental causality behind each methodological choice.

Protocol 1: Isothermal Titration Calorimetry (ITC) for pKa and ΔHprot​

Objective: Determine the complete thermodynamic profile ( ΔG , ΔH , ΔS ) of the pyridine nitrogen protonation.

  • Step 1: Prepare a 1 mM solution of the unprotonated amine in a low-ionization-enthalpy buffer (e.g., phosphate buffer, pH 9.0).

  • Step 2: Load the ITC syringe with a strong acid titrant (e.g., 10 mM HCl).

  • Step 3: Perform 20-30 sequential injections of the acid into the sample cell at a constant temperature (25°C), recording the heat released ( Q ) per injection.

  • Step 4: Integrate the heat peaks and fit the resulting isotherm to a single-site binding model to extract Ka​ and ΔH .

  • The Causality & Validation: Why use ITC instead of standard potentiometry? Potentiometry only measures the free energy ( ΔG ) via the equilibrium constant. ITC directly measures the heat of the reaction ( ΔH )[4]. This acts as a self-validating system: the total integrated heat across the titration must stoichiometrically match the known concentration of the basic species in the cell. If it does not, it immediately flags issues with compound purity or concentration.

Protocol 2: Shake-Flask LC-MS for LogD Determination

Objective: Measure the thermodynamic equilibrium distribution of the molecule between aqueous and organic phases.

  • Step 1: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate.

  • Step 2: Dissolve 1 mg of the compound in 1 mL of the saturated aqueous phase, and combine it with 1 mL of the saturated octanol phase in a sealed glass vial.

  • Step 3: Equilibrate via mechanical shaking at 880 rpm for 1 hour at a strictly controlled 25°C, followed by centrifugation to ensure complete phase separation[2].

  • Step 4: Quantify the API concentration in both phases using LC-MS/MS.

  • The Causality & Validation: Why mutually saturate the solvents prior to the experiment? If the octanol and water are not pre-equilibrated, the phase volumes will dynamically change during the shaking process as water dissolves into octanol and vice versa. This alters the concentration calculations and invalidates the assumption of a closed thermodynamic equilibrium[5].

Protocol 3: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Objective: Quantify the solid-state thermal transitions and lattice energy differences.

  • Step 1: Accurately weigh 1-3 mg of the synthesized crystalline compound and crimp it into an aluminum standard sample pan with a pinhole lid.

  • Step 2: Heat the sample in the DSC furnace from 25°C to 200°C at a controlled rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Step 3: Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events[6].

  • The Causality & Validation: Why use a nitrogen purge and a pinhole lid? The pinhole allows any residual solvent (hydrate/solvate) to escape, preventing the buildup of internal pressure that would artificially alter the melting point. The nitrogen purge prevents oxidative degradation of the amine at elevated temperatures, which would manifest as an exothermic artifact, masking true polymorphic transitions.

Thermodynamic Visualizations

Solvation Gas Gas Phase (Unsolvated Molecule) Aq Aqueous Phase (Hydrated Molecule) Gas->Aq ΔG_solv(aq) Org Organic Phase (Octanol Solvated) Gas->Org ΔG_solv(org) Aq->Org ΔG_transfer (LogP)

Thermodynamic cycle of solvation and phase transfer for lipophilicity (LogP).

Workflow Start Compound Synthesis & Purification Sub1 Solid-State Thermodynamics (DSC Analysis) Start->Sub1 Sub2 Solution Thermodynamics (ITC / Potentiometry) Start->Sub2 Sub3 Phase Transfer Thermodynamics (Shake-Flask LC-MS) Start->Sub3 Res1 Melting Point & Lattice Energy Sub1->Res1 Res2 pKa, ΔH_protonation & Binding Entropy Sub2->Res2 Res3 LogP, LogD & ΔG_transfer Sub3->Res3

Experimental workflow for comprehensive thermodynamic profiling of APIs.

References

  • [1] N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine - IUCr Journals. International Union of Crystallography.

  • [3] Differential Scanning Calorimetry (DSC Analysis): Key Applications. Quercus Lab Services.

  • [6] DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments.

  • [4] Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Institutes of Health (NIH).

  • Isothermal Titration Calorimetry: Theory and Practice. Universidad Politécnica de Madrid (UPM).

  • [2] A Method for Measuring the Lipophilicity of Compounds in Mixtures. ResearchGate.

  • [5] Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation. Universitat de Barcelona (UB).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

An Application Note and Protocol for the Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine Introduction and Strategic Overview N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a tertiary amine cont...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Introduction and Strategic Overview

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a tertiary amine containing both a pyridinyl and a tetrahydropyranyl moiety. This structural motif is of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive, two-step synthetic protocol for its preparation, designed for implementation in a standard organic chemistry laboratory.

The synthetic strategy is predicated on two robust and well-documented transformations:

  • Reductive Amination: To construct the core secondary amine intermediate, N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

  • N-Methylation: To introduce the methyl group onto the secondary amine, yielding the final tertiary amine product.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the selection of specific reagents and conditions, providing a framework for potential optimization and adaptation.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation R1 2-Aminopyridine plus1 + R1->plus1 R2 Tetrahydro-4H-pyran-4-one R2->plus1 R3 NaBH(OAc)3 step1_arrow R3->step1_arrow  DCE, rt R4 CH3I step2_arrow R4->step2_arrow  DMF, rt R5 K2CO3 I1 N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine I1->step2_arrow P1 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine plus1->step1_arrow step1_arrow->I1 step2_arrow->P1

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine via Reductive Amination

Principle and Mechanistic Insight

Reductive amination is a powerful method for forming carbon-nitrogen bonds, proceeding in a one-pot fashion.[1] The reaction begins with the nucleophilic attack of the primary amine (2-aminopyridine) on the ketone (tetrahydro-4H-pyran-4-one) to form a hemiaminal intermediate. This is followed by dehydration to generate an iminium ion. A selective reducing agent then reduces the iminium ion to the desired secondary amine.

Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[2][3][4] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion.[3] This selectivity prevents the formation of the corresponding alcohol byproduct and allows for a one-pot procedure where all reagents are mixed together from the start.[4][5] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE).[2][3]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
2-AminopyridineC₅H₆N₂94.1210.01.0
Tetrahydro-4H-pyran-4-oneC₅H₈O₂100.1212.01.2
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9415.01.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9650 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (0.94 g, 10.0 mmol) and tetrahydro-4H-pyran-4-one (1.20 g, 12.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature under a nitrogen or argon atmosphere until all solids are dissolved.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the solution in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-aminopyridine is consumed. Note: Reductive aminations involving 2-aminopyridine can sometimes be sluggish; if the reaction stalls, gentle heating to 40-50 °C may be required.[6]

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM, 2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure secondary amine.

Workflow Diagram: Reductive Amination

G A 1. Combine 2-aminopyridine and tetrahydro-4H-pyran-4-one in DCE B 2. Add Sodium Triacetoxyborohydride (STAB) portion-wise A->B C 3. Stir at room temperature for 12-24 hours B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Quench with sat. NaHCO3 (aq) D->E Reaction complete F 6. Extract with DCM E->F G 7. Dry (MgSO4) and concentrate F->G H 8. Purify by column chromatography G->H I Pure N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine H->I

Caption: Step-by-step workflow for the reductive amination step.

Part 2: Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine via N-Methylation

Principle and Mechanistic Insight

The final step involves the N-methylation of the synthesized secondary amine. This reaction is a classic example of a nucleophilic substitution (Sɴ2) reaction. The secondary amine acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. A base is required to deprotonate the amine after the initial alkylation, neutralizing the resulting ammonium salt and regenerating the neutral amine, which can prevent side reactions.

Choice of Reagents: Methyl iodide is a highly effective and reactive methylating agent.[7] Potassium carbonate (K₂CO₃) is a suitable, mild inorganic base for this transformation, and N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates Sɴ2 reactions.[7]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Equivalents
N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amineC₁₀H₁₄N₂O178.235.01.0
Methyl Iodide (MeI)CH₃I141.946.01.2
Potassium Carbonate (anhydrous)K₂CO₃138.2110.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (Saturated NaCl solution)NaCl (aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Detailed Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add the N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (0.89 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous N,N-dimethylformamide (DMF) and stir the suspension at room temperature under a nitrogen or argon atmosphere.

  • Addition of Methylating Agent: Slowly add methyl iodide (0.37 mL, 0.85 g, 6.0 mmol) to the suspension using a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting secondary amine. If the reaction is slow, it can be gently heated to 50-60°C.[7]

  • Work-up and Quenching: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary amine.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Workflow Diagram: N-Methylation

G A 1. Combine secondary amine and K2CO3 in DMF B 2. Add Methyl Iodide (MeI) dropwise A->B C 3. Stir at room temperature for 4-8 hours B->C D 4. Monitor by TLC/LC-MS C->D D->C Incomplete E 5. Quench with ice-water D->E Reaction complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with water and brine F->G H 8. Dry (Na2SO4) and concentrate G->H I 9. Purify by column chromatography H->I J Pure N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine I->J

Caption: Step-by-step workflow for the N-methylation step.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The appearance of a new singlet in the ¹H NMR spectrum around 3.0-3.5 ppm would be indicative of the N-methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care and avoid inhalation and skin contact.

  • Methyl Iodide (MeI): Is highly toxic, volatile, and a carcinogen.[8] It should be handled exclusively in a fume hood, and appropriate gloves should be worn. Any equipment in contact with MeI should be decontaminated with a suitable quenching solution (e.g., alcoholic potassium hydroxide).

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It should be handled in a dry environment.

References

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • Reddit. (2020). Methylation using iodomethane. [Link]

Sources

Application

Application Note: HPLC Method Development for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming secondary silanol interactions in basic active pharmaceutical ingredients (APIs) and intermediates. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Overcoming secondary silanol interactions in basic active pharmaceutical ingredients (APIs) and intermediates.

Introduction & Physicochemical Profiling

The compound N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a highly specific basic building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. From a chromatographic perspective, this molecule presents a classic challenge associated with basic analytes.

To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, we must first understand the causality between the molecule's physicochemical properties and its behavior on a stationary phase. The molecule features a 2-aminopyridine core. The conjugate acid of 2-aminopyridine has a known pKa​ of approximately 6.86[1]. Because the nitrogen atom in the pyridine ring is the primary site of protonation, the molecule exists almost entirely in a positively charged (cationic) state under standard acidic mobile phase conditions (e.g., pH 2.0 – 3.0).

The Chromatographic Challenge: Silanol Interactions

Standard reversed-phase (RP) columns rely on silica supports bonded with C18 ligands. Even with aggressive end-capping, residual silanol groups ( −Si−OH ) remain on the silica surface. These silanols have a pKa​ ranging from 3.5 to 4.5. When analyzing a basic compound at low pH, the protonated analyte penetrates the stationary phase and interacts via ion-exchange with any localized ionized silanols ( −Si−O− ). This secondary electrostatic interaction causes severe peak tailing, broad peak shapes, and rapid column overloading, which drastically reduces method sensitivity and reproducibility[2].

Method Development Strategy: Causality & Logic

To overcome silanol-induced tailing for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, method development must follow one of two distinct thermodynamic pathways: Ion Suppression (High pH) or Electrostatic Repulsion (Low pH) .

Strategy A: Ion Suppression via High pH

By adjusting the mobile phase to a pH significantly higher than the analyte's pKa​ (e.g., pH 10.0), the 2-aminopyridine core is fully deprotonated and rendered neutral. A neutral analyte cannot participate in ion-exchange interactions with residual silanols. This approach requires a specialized stationary phase, such as an Ethylene Bridged Hybrid (BEH) particle, which resists the silica dissolution that typically occurs at high pH.

Strategy B: Electrostatic Repulsion via Charged Surface Hybrid (CSH) Technology

While high pH is effective, low pH (e.g., pH 2.5 with 0.1% Formic Acid) is often preferred for LC-MS compatibility and API stability. To prevent silanol interactions at low pH, we utilize a Charged Surface Hybrid (CSH) column. CSH technology introduces a reproducible, low-level positive charge to the particle surface[3]. Because the 2-aminopyridine derivative is positively charged at low pH, the positively charged CSH surface electrostatically repels the analyte. This shielding prevents the basic solute from reaching high-energy silanol sites deep within the C18 layer, resulting in exceptional peak symmetry and high mass loadability without the need for signal-suppressing ion-pairing agents like Trifluoroacetic acid (TFA)[4][5].

Workflow Start Analyze Analyte: 2-Aminopyridine Derivative (pKa ~ 6.86) Decision Select Mobile Phase pH Start->Decision LowPH Low pH (pH 2.5) Analyte is Protonated (+) Decision->LowPH 0.1% Formic Acid HighPH High pH (pH 10.0) Analyte is Neutral (0) Decision->HighPH 10mM NH4HCO3 ColLow1 Standard C18 Column (Negative Silanols) LowPH->ColLow1 ColLow2 CSH C18 Column (Positive Surface Charge) LowPH->ColLow2 ColHigh BEH C18 Column (High pH Stable) HighPH->ColHigh Result1 Severe Tailing & Poor Loadability ColLow1->Result1 Ion-Exchange Interaction Result2 Sharp Peaks & High Loadability ColLow2->Result2 Electrostatic Repulsion Result3 Good Retention & Symmetrical Peaks ColHigh->Result3 Hydrophobic Partitioning

Caption: Decision tree for HPLC method development of basic 2-aminopyridine derivatives.

Experimental Protocols

The following step-by-step protocol outlines the comparative analysis used to validate the method development strategy.

Reagents & Materials
  • Analyte: N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (Purity > 99%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Bicarbonate ( NH4​HCO3​ ).

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution 1:10 using a diluent of 50:50 Water:ACN to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Workflows

Execute the following gradient profiles across three different column chemistries to evaluate the causality of surface interactions.

Table 1: Standardized Gradient Conditions

ParameterLow pH Condition (Protonated Analyte)High pH Condition (Neutral Analyte)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile100% Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Injection Vol. 2.0 µL2.0 µL
Column Temp. 40 °C40 °C
Detection UV @ 254 nmUV @ 254 nm
Gradient 0-1 min: 5% B1-6 min: 5% 95% B6-8 min: 95% B8-10 min: 5% B0-1 min: 5% B1-6 min: 5% 95% B6-8 min: 95% B8-10 min: 5% B

Note: The columns evaluated include a Standard Fully Porous C18 (2.1 x 50 mm, 1.7 µm), a Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm), and a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Results & Data Presentation

The quantitative data extracted from the chromatograms validates the mechanistic theories discussed. When the basic analyte is forced through a standard C18 column at low pH, the peak asymmetry is unacceptably high due to secondary interactions.

Table 2: Chromatographic Performance Summary for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Column ChemistryMobile Phase pHAnalyte StatePeak Asymmetry ( As​ )Theoretical Plates ( N )Result / Observation
Standard Silica C18 Low (pH 2.7)Protonated (+)2.453,200Severe tailing; poor efficiency due to silanol ion-exchange.
CSH C18 Low (pH 2.7)Protonated (+)1.1214,500Sharp peak; electrostatic repulsion prevents silanol binding.
BEH C18 High (pH 10.0)Neutral (0)1.0515,800Excellent symmetry; pure hydrophobic partitioning.
Mechanistic Visualization

The diagram below illustrates the molecular-level interactions driving the data in Table 2. The CSH column actively repels the protonated base, acting as a self-validating system where the physical chemistry of the column perfectly counters the physical chemistry of the analyte.

Mechanism cluster_Standard Standard Silica C18 cluster_CSH Charged Surface Hybrid (CSH) Analyte Protonated Analyte (+) Silanol Ionized Silanol (-) Analyte->Silanol Binds to Surface Charged Surface (+) Analyte->Surface Repelled by Interaction Strong Ionic Attraction (Peak Tailing) Silanol->Interaction Repulsion Electrostatic Repulsion (Sharp Peaks) Surface->Repulsion

Caption: Mechanistic pathway comparing silanol attraction on standard C18 vs. repulsion on CSH columns.

Conclusion

For the analysis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, standard silica C18 columns are inadequate at low pH. Analytical scientists must employ either a CSH C18 column at low pH to leverage electrostatic repulsion, or a BEH C18 column at high pH to neutralize the basic center. Both methods provide the rigorous scientific integrity required for pharmaceutical quality control and LC-MS impurity profiling.

References

  • Aminopyridines - EPA. Environmental Protection Agency. (Details the pKa​ and physicochemical properties of 2-aminopyridine derivatives). Available at:[Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Available at:[Link]

  • Part 3. Charged Surface Hybrid (CSH) Technology and its Use in Liquid Chromatography. Waters Corporation. Available at:[Link]

  • Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Chromnet. Available at:[Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. Available at:[Link]

Sources

Method

The Strategic Application of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in Modern Drug Discovery: A Guide for Researchers

Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a relentless endeavor. Within this pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is a relentless endeavor. Within this pursuit, certain chemical motifs, often termed "privileged scaffolds," emerge as recurrent features in a multitude of bioactive compounds. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine represents a quintessential example of such a scaffold, seamlessly blending the advantageous properties of its constituent parts: the 2-aminopyridine core and the N-methyl-N-(tetrahydropyran-4-yl) substituent. The 2-aminopyridine moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its ability to engage in a variety of biological interactions.[1] The tetrahydropyran (THP) ring, on the other hand, is frequently employed as a bioisostere for a cyclohexane ring, offering the significant advantage of reduced lipophilicity and the potential for improved aqueous solubility and metabolic stability.[2] This strategic combination renders N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine a highly valuable precursor for the synthesis of a diverse array of therapeutic agents, particularly in the realms of oncology and neuroscience. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this powerful building block in drug discovery campaigns.

Physicochemical Properties and Drug-Likeness

The incorporation of the N-methyl-N-(tetrahydropyran-4-yl) moiety imparts a unique set of physicochemical properties that are highly desirable in drug candidates. A critical aspect of rational drug design involves the careful modulation of properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile.[3]

PropertyInfluence of the N-Methyl-N-(tetrahydro-2H-pyran-4-yl) MoietyRationale
Lipophilicity (LogP) Reduction compared to carbocyclic analogs (e.g., N-cyclohexyl)The oxygen atom in the tetrahydropyran ring introduces polarity, decreasing the overall lipophilicity of the molecule. This can lead to improved aqueous solubility and a more favorable ADMET profile.[2]
Aqueous Solubility Generally enhancedThe hydrogen bond accepting capacity of the ether oxygen in the THP ring can improve interactions with water, thereby increasing solubility.
Metabolic Stability Often increasedThe THP ring is generally more resistant to oxidative metabolism compared to more lipophilic aliphatic rings.
Molecular Conformation Introduction of a defined three-dimensional shapeThe chair conformation of the tetrahydropyran ring provides a rigid scaffold that can be exploited to achieve specific binding orientations within a target protein.
Hydrogen Bonding Potential for hydrogen bond acceptanceThe pyridine nitrogen and the ether oxygen of the THP ring can act as hydrogen bond acceptors, contributing to target binding affinity.

These properties collectively contribute to the "drug-likeness" of molecules derived from this precursor, enhancing their potential for successful development into therapeutic agents.

Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: A Detailed Protocol

The most efficient and widely applicable method for the synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is the Buchwald-Hartwig amination.[4] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[5]

A 2-Chloropyridine F N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine A->F B N-Methyl-tetrahydro-2H-pyran-4-amine B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F

Figure 1: General schematic of the Buchwald-Hartwig amination for the synthesis of the target precursor.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a robust starting point for the synthesis, with the understanding that optimization of reaction conditions may be necessary for specific scales and substrate purities.

Materials:

  • 2-Chloropyridine

  • N-Methyl-tetrahydro-2H-pyran-4-amine[6]

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 2-chloropyridine (1.0 equiv.), N-Methyl-tetrahydro-2H-pyran-4-amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., Xantphos, 1-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step and stabilize the active palladium(0) species.[7] For the coupling of amines with 2-halopyridines, the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands is crucial to mitigate this effect.[8]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[4]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation and ensure high yields.[9]

Applications in Drug Discovery: Case Studies

The N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine scaffold is a key component in a number of drug candidates, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted agents.

Case Study 1: Kinase Inhibitors in Oncology

The 2-aminopyridine and 2-aminopyrimidine cores are prevalent in a large number of approved and investigational kinase inhibitors. The N-Methyl-N-(tetrahydro-2H-pyran-4-yl) moiety is often introduced to improve solubility, permeability, and overall drug-like properties.

AZD7648: A DNA-Dependent Protein Kinase (DNA-PK) Inhibitor

AZD7648 is a potent and selective inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[10] The structure of AZD7648 features a 9-(tetrahydro-2H-pyran-4-yl) group on a purinone core, which is attached to a substituted aminopyridine.[11] The inclusion of the tetrahydropyran moiety was a result of optimization efforts to improve both permeability and metabolic stability, crucial parameters for an orally bioavailable drug.[10]

cluster_0 Lead Optimization Workflow A Initial Hit (Poor Properties) B Scaffold Hopping & Introduction of THP Moiety A->B Improve ADME C Optimization of Substituents B->C Enhance Potency & Selectivity D AZD7648 (Clinical Candidate) C->D Final Optimization

Figure 2: A simplified workflow illustrating the role of the THP moiety in the lead optimization of AZD7648.

RAF709: A Selective RAF Inhibitor

In the development of RAF709, a selective B/C RAF inhibitor for RAS mutant cancers, a key challenge was balancing solubility and cellular activity. The medicinal chemistry team hypothesized that disrupting the crystal packing of a lead molecule would improve solubility. This led to the replacement of an N-methylpyridone with a tetrahydropyranyl oxy-pyridine derivative, ultimately resulting in the more soluble and efficacious clinical candidate, RAF709.[8]

Case Study 2: CNS-Targeted Agents

The ability of the tetrahydropyran moiety to modulate lipophilicity makes it a valuable tool in the design of drugs that need to cross the blood-brain barrier.

PF-04447943: A PDE9A Inhibitor for Cognitive Disorders

PF-04447ax, a selective inhibitor of phosphodiesterase 9A (PDE9A), was developed for the treatment of cognitive disorders.[12] The structure incorporates a 1-(tetrahydro-2H-pyran-4-yl) group on a pyrazolopyrimidinone core.[13] The optimization of the physicochemical properties of the series, including the incorporation of the THP ring, was crucial for achieving excellent in vitro and in vivo pharmacokinetic properties, including brain penetrance.[12]

Cannabinoid Receptor Agonists with Low CNS Penetration

In a fascinating example of tailored drug design, researchers developed a series of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as potent cannabinoid receptor agonists. The strategic inclusion of the tetrahydropyran moiety, along with other structural modifications, resulted in a compound with extremely low CNS penetration.[14] This is a desirable characteristic for peripherally acting drugs, as it minimizes centrally mediated side effects.

Conclusion and Future Perspectives

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has firmly established itself as a valuable and versatile precursor in modern drug discovery. Its favorable physicochemical properties, coupled with its synthetic accessibility via robust methods like the Buchwald-Hartwig amination, make it an attractive starting point for the development of new therapeutic agents. The case studies presented herein underscore the strategic advantages of incorporating this scaffold to address key challenges in drug design, such as improving ADMET properties and achieving target selectivity. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that this privileged scaffold will continue to feature prominently in the discovery of the next generation of innovative medicines.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. UCL. [Link]

  • Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. ACS Publications. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[3][4][8]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • Physicochemical properties of potential drug candidates. ResearchGate. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[3][4][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase. ACS Publications. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • 1-(tetrahydro‑2H‑pyran-4-yl)-1,5-dihydro‑4H‑pyrazolo[3,4‑d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders. Figshare. [Link]

  • 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. PubMed. [Link]

  • Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders. ACS Publications. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Synthesis of 2-methyl-4- amino pyridine-N-oxide. PrepChem.com. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. PubMed. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Introduction N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a tertiary amine that incorporates three distinct and synthetically valuable fragments: a pyridine ring, a tetrahydropyran (THP) moiety, and a methyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a tertiary amine that incorporates three distinct and synthetically valuable fragments: a pyridine ring, a tetrahydropyran (THP) moiety, and a methyl group. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The pyridine core is a common feature in numerous pharmaceuticals, while the THP ring is often employed as a "privileged scaffold" to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, by acting as a more polar bioisostere for a cyclohexane ring.[1] The synthesis of such a specific, unsymmetrical tertiary amine presents a considerable challenge, requiring precise control over bond formation to prevent undesired side reactions like over-alkylation.

This guide provides an in-depth exploration of the catalytic strategies employed for the efficient synthesis of this target molecule. We will move beyond simple procedural lists to explain the underlying principles and the rationale behind the selection of specific catalysts, ligands, and reaction conditions. The protocols described herein are designed to be robust and self-validating, grounded in established, peer-reviewed methodologies. We will focus on two cornerstone catalytic transformations in modern organic synthesis: Palladium-catalyzed Buchwald-Hartwig amination for the construction of the key carbon-nitrogen (C-N) aryl bond, and subsequent N-alkylation via reductive amination.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination: Forging the Pyridyl-Nitrogen Bond

The construction of the bond between the pyridine ring and the amine nitrogen is the most critical step in the synthesis. The Buchwald-Hartwig amination stands as the preeminent method for this transformation, offering a versatile and high-yielding route that overcomes the limitations of traditional methods like nucleophilic aromatic substitution, which often require harsh conditions.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex. This is often the rate-limiting step.[3]

  • Amine Coordination & Deprotonation : The amine (tetrahydro-2H-pyran-4-amine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Halopyridine (Ar-X) ArX->OxAdd PdII_ArX L-Pd(II)-Ar     |          X OxAdd->PdII_ArX Ligand_Ex Ligand Exchange PdII_ArX->Ligand_Ex Amine R₂NH (THP-NH₂) Amine->Ligand_Ex PdII_Amine [L-Pd(II)-Ar(NHR₂)]⁺X⁻ Ligand_Ex->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim Deprotonation Base Base (e.g., NaOtBu) -BH⁺X⁻ Base->PdII_Amine RedElim->Pd0 Product Product (Ar-NR₂) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.
Causality Behind Experimental Choices
  • Palladium Precursor : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is an excellent choice as it is a stable, air-tolerant source of Pd(0).[5] Upon dissolution and heating in the presence of a phosphine ligand, it readily dissociates to provide the active monoligated Pd(0) species that enters the catalytic cycle.

  • Phosphine Ligand : The choice of ligand is paramount. Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective.[2] The defined bite angle and steric bulk of BINAP facilitate the crucial, often difficult, reductive elimination step, leading to higher yields and faster reaction rates.[2] Other bulky, electron-rich ligands like Xantphos are also commonly used.[6][7]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the standard choice for this purpose, as it is sufficiently strong to generate the palladium-amido complex but is too bulky to act as a nucleophile itself.[5]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Protocol 1: Synthesis of N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

This protocol is adapted from established procedures for the palladium-catalyzed amination of 2-halopyridines.[5]

Protocol_1_Workflow start Start setup Assemble oven-dried flask with stir bar under Argon start->setup reagents Charge flask with: - 2-Bromopyridine - Tetrahydro-2H-pyran-4-amine - NaOtBu - Pd₂(dba)₃ - BINAP setup->reagents solvent Add anhydrous Toluene via syringe reagents->solvent reaction Heat mixture to 70°C Stir for 2-4 hours solvent->reaction monitor Monitor reaction by TLC/LC-MS (disappearance of 2-bromopyridine) reaction->monitor workup Cool to RT, add n-hexane Filter off precipitate monitor->workup purify Concentrate filtrate Purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: Experimental workflow for Protocol 1.

Materials and Equipment:

  • 2-Bromopyridine (1.0 eq)

  • Tetrahydro-2H-pyran-4-amine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • (±)-BINAP (0.04 eq)

  • Anhydrous Toluene

  • Standard oven-dried glassware, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen) setup.

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere of Argon or Nitrogen.

  • Reagent Addition : Under the inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and BINAP to the flask.

  • Reactant Addition : Add 2-bromopyridine and tetrahydro-2H-pyran-4-amine.

  • Solvent Addition : Add anhydrous toluene via a syringe.

  • Reaction : Heat the reaction mixture to 70°C with vigorous stirring. The mixture will typically turn dark brown or black.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromopyridine starting material is fully consumed (typically 2-4 hours).

  • Work-up : Once complete, cool the mixture to room temperature. Add n-hexane to precipitate the inorganic salts and catalyst residues.

  • Filtration : Filter the mixture through a pad of Celite, washing the pad with additional n-hexane or ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

ParameterValueRationale
Catalyst Loading 2 mol% Pd₂(dba)₃Sufficient for efficient turnover while minimizing cost.
Ligand Loading 4 mol% BINAPEnsures a 2:1 ligand-to-palladium dimer ratio.
Temperature 70 °CProvides enough thermal energy to drive the reaction without significant side product formation.[5]
Reaction Time 2-4 hoursTypical duration for this substrate class under these conditions.
Expected Yield 70-90%Literature precedents suggest good to excellent yields.[6][7]

Section 2: N-Alkylation via Reductive Amination

With the secondary amine precursor in hand, the final step is to introduce the methyl group to form the target tertiary amine. Reductive amination is a robust and highly selective method for this transformation.[8][9] This one-pot process involves the reaction of the amine with a carbonyl compound (formaldehyde) to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.[10]

Causality Behind Experimental Choices
  • Carbonyl Source : Aqueous formaldehyde (formalin) or its polymer, paraformaldehyde, are convenient and inexpensive sources of the required one-carbon electrophile.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this reaction.[11] Its key advantage is its mildness and chemoselectivity. It reacts much faster with the protonated iminium ion intermediate than with the starting carbonyl compound, preventing the undesired reduction of formaldehyde to methanol. Its solubility in common organic solvents like dichloromethane (DCM) or dichloroethane (DCE) is also beneficial.

  • Acid Catalyst : A small amount of acetic acid is often added to catalyze the formation of the iminium ion intermediate, which is the species that is ultimately reduced.

Reductive_Amination_Mech cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine R₂NH (Secondary Amine Precursor) Hemiaminal R₂N-CH₂-OH (Hemiaminal Intermediate) Amine->Hemiaminal Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Hemiaminal Iminium [R₂N=CH₂]⁺ (Iminium Ion) Hemiaminal->Iminium -H₂O (Acid Catalyzed) Product R₂N-CH₃ (Final Product) Iminium->Product Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Product Hydride Transfer

Sources

Method

Application Note: Scale-Up Manufacturing Process for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Strategic Overview & Retrosynthetic Rationale The molecule N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine represents a highly valuable pharmacophore in modern drug discovery. The combination of a 2-aminopyridine co...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Rationale

The molecule N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine represents a highly valuable pharmacophore in modern drug discovery. The combination of a 2-aminopyridine core with a bulky, hydrophilic tetrahydropyran (THP) ring is frequently utilized in targeted therapeutics—such as kinase inhibitors—to enhance aqueous solubility, modulate lipophilicity, and optimize target residence time.

Scaling up the synthesis of this intermediate presents distinct chemical engineering challenges. While traditional nucleophilic aromatic substitution (SNAr) is theoretically possible using 2-chloropyridine, the significant steric hindrance of the secondary amine (1)[1] necessitates excessively harsh conditions (>120 °C). These conditions inevitably lead to thermal degradation and an unacceptable impurity profile.

To ensure a robust, high-yielding, and self-validating process suitable for pilot-plant scale-up, we employ a two-stage route:

  • Reductive Amination to construct the secondary amine building block.

  • Buchwald-Hartwig Cross-Coupling to forge the sterically congested C–N bond under mild, controlled conditions.

Process Visualization

Workflow A Tetrahydro-4H-pyran-4-one + Methylamine B Reductive Amination (NaBH(OAc)3, DCM) A->B C N-Methyltetrahydro-2H- pyran-4-amine B->C Intermediate D Buchwald-Hartwig Cross-Coupling C->D + 2-Chloropyridine E N-Methyl-N-(tetrahydro-2H- pyran-4-yl)pyridin-2-amine D->E Pd Catalyst, Base, Heat

Fig 1: Two-stage synthetic workflow for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Mechanistic Insights & Causality (E-E-A-T)

Executing a palladium-catalyzed C–N coupling on a multikilogram scale requires precise control over the catalytic cycle. The2[2] relies on a delicate balance of electronics and sterics.

  • Overcoming Chloropyridine Deactivation: Low conversion in the amination of chloropyridines is a frequent issue because aryl chlorides are significantly less reactive than bromides or iodides, making the oxidative addition of the C–Cl bond to the Pd(0) complex the rate-limiting step (3)[3]. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, creating off-cycle resting states.

  • Ligand Selection (RuPhos): Standard ligands like PPh₃ are completely ineffective here. Sterically hindered, electron-rich biarylphosphine ligands such as RuPhos are essential for activating the stubborn C–Cl bond while simultaneously accelerating reductive elimination to prevent catalyst trapping[3].

  • Hydrodehalogenation Mitigation: Hydrodehalogenation (the replacement of –Cl with –H) is a notorious side reaction that occurs when reductive elimination is slow, allowing the intermediate to undergo β-hydride elimination or react with trace moisture[3]. To suppress this, we utilize strictly anhydrous toluene and a strong, non-nucleophilic base (NaOtBu).

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->OA + 2-Chloropyridine AC Amine Coordination L-Pd(II)(Ar)(Cl)(NHR2) OA->AC + Secondary Amine DP Deprotonation L-Pd(II)(Ar)(NR2) AC->DP + NaOtBu - NaCl, - tBuOH RE Reductive Elimination Product Formation DP->RE RE->Pd0 - Target Product

Fig 2: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Quantitative Data: Process Optimization

Before moving to pilot scale, the reaction parameters were rigorously optimized. As shown in Table 1, the pairing of Pd(OAc)₂ with RuPhos and NaOtBu in toluene provided the optimal balance of high conversion and minimal side-product formation.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Hydrodehalogenation (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene95< 5N/A
2Pd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane1004512
3Pd(OAc)₂ / RuPhosK₃PO₄Toluene95785
4 Pd(OAc)₂ / RuPhos NaOtBu Toluene 95 > 98 < 1

Note: Entry 1 fails due to the inability of PPh₃ to facilitate oxidative addition into the C–Cl bond. Entry 4 is selected for scale-up.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of N-Methyltetrahydro-2H-pyran-4-amine (Reductive Amination)

Self-Validating Principle: Sodium triacetoxyborohydride is specifically chosen over NaBH₄ because it selectively reduces the iminium ion intermediate without reducing the starting ketone, ensuring high purity without the need for cryogenic temperature control.

  • Reactor Charging: Charge a clean, dry 50 L glass-lined reactor with tetrahydro-4H-pyran-4-one (5.0 kg, 50.0 mol) and dichloromethane (25 L).

  • Imine Formation: Cool the mixture to 0–5 °C. Slowly add methylamine (33% wt in absolute ethanol, 5.6 kg, 60.0 mol) over 30 minutes, maintaining the internal temperature below 10 °C. Stir for 2 hours.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 14.8 kg, 70.0 mol) while keeping the temperature below 15 °C.

  • Maturation & IPC: Warm to 20 °C and stir for 12 hours. In-Process Control (IPC): Analyze via GC-MS; proceed when starting ketone is <1%.

  • Workup: Quench cautiously with 1N NaOH (20 L) to pH 10. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Pilot-Scale Buchwald-Hartwig Amination

Self-Validating Principle: The active Pd(0) species is highly sensitive to oxygen. To best enable scale-up success, strict adherence to Schlenk techniques and inert atmospheric conditions is mandatory ().

  • Preparation & Inerting: Oven-dry all reactor components. Purge the 50 L reactor with high-purity nitrogen for 30 minutes.

  • Charging Solids: Charge 2-chloropyridine (4.5 kg, 39.6 mol), Pd(OAc)₂ (0.18 kg, 2 mol%), RuPhos (0.74 kg, 4 mol%), and sodium tert-butoxide (NaOtBu, 5.7 kg, 59.4 mol) into the reactor.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene (30 L) followed by N-methyltetrahydro-2H-pyran-4-amine (5.0 kg, 43.5 mol) via a nitrogen-fed manifold.

  • Reaction Execution: Heat the reaction mixture to 95 °C.

  • IPC: Monitor via HPLC at 4-hour intervals. The reaction typically reaches >98% conversion within 8–10 hours.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a pad of Celite to remove deactivated palladium black and insoluble inorganic salts (NaCl). Wash the filter cake with ethyl acetate (10 L).

  • Isolation: Wash the organic filtrate with water (2 x 15 L) and brine (10 L). Concentrate under reduced pressure. Purify via crystallization from heptane/ethyl acetate to afford the target compound, N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, as a highly pure crystalline solid.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL
  • 4-(Methylamino)
  • Scale-Up Guide: Buchwald-Hartwig Amination Source: Sigma Aldrich URL
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines Source: Benchchem URL

Sources

Application

Application Note: Advanced Formulation Strategies for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine Delivery

Executive Summary The delivery of weakly basic small molecules with central nervous system (CNS) or targeted systemic indications presents a dual challenge: premature precipitation in the gastrointestinal tract and restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The delivery of weakly basic small molecules with central nervous system (CNS) or targeted systemic indications presents a dual challenge: premature precipitation in the gastrointestinal tract and restricted permeability across the Blood-Brain Barrier (BBB). This application note details two advanced formulation strategies for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (NM-THP-PA) . By leveraging Amorphous Solid Dispersions (ASDs) for oral bioavailability and Blood-Brain Barrier-crossing Lipid Nanoparticles (BLNPs) for CNS targeting, researchers can systematically overcome the physicochemical limitations of this molecular architecture.

Physicochemical Profiling & Mechanistic Rationale (The "Why")

To design a robust formulation, we must first deconstruct the causality behind the molecule's behavior. NM-THP-PA features a 2-aminopyridine core conjugated to a lipophilic tetrahydropyran ring.

  • pH-Dependent Solubility: The pKa of the 2-aminopyridine moiety is approximately 6.86[1]. In the acidic environment of the stomach (pH ~1.2), the pyridine nitrogen is heavily protonated, resulting in high aqueous solubility. However, upon gastric emptying into the duodenum (pH ~6.8), the compound rapidly deprotonates. This sudden loss of ionization drastically reduces its solubility, triggering rapid crystal nucleation and precipitation before intestinal absorption can occur.

  • The Formulation Imperative: To counteract this, we must engineer a "spring and parachute" pharmacokinetic profile. For oral delivery, an enteric polymer matrix is required to inhibit crystal lattice formation in the intestine[2]. For CNS delivery, the molecule's moderate lipophilicity is insufficient to bypass P-glycoprotein efflux pumps, necessitating active transcytosis via lipid nanocarriers[3].

Formulation Strategy I: HPMCAS-Based Amorphous Solid Dispersion (ASD)

Mechanistic Causality

To prevent intestinal precipitation, NM-THP-PA is formulated as an ASD using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) . HPMCAS is uniquely suited for weakly basic drugs. The succinate groups remain unionized in the stomach, preventing premature drug release. In the neutral intestine, they ionize, promoting rapid polymer dissolution (the "spring"). Concurrently, the hydrophobic acetate groups interact with the lipophilic tetrahydropyran ring of NM-THP-PA, sterically hindering nucleation and maintaining a supersaturated state (the "parachute")[4].

Step-by-Step Protocol: Hot Melt Extrusion (HME)

This protocol is designed as a self-validating system : the thermal and structural outputs strictly dictate the success or failure of the formulation.

  • Pre-blending: Geometrically mix NM-THP-PA and HPMCAS-M grade at a 1:3 (w/w) ratio to ensure sufficient polymer concentration for precipitation inhibition.

  • Hot Melt Extrusion: Feed the blend into a twin-screw extruder. Set the processing temperature to 140°C (above the Tg​ of HPMCAS but below the degradation temperature of the drug) with a screw speed of 200 rpm.

  • Milling: Cool the extrudate to room temperature and mill using a cryo-mill. Sieve to isolate the < 250 µm fraction to standardize the surface area for dissolution.

  • Validation (Critical Step): Analyze the powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Self-Validation Logic: The system is valid only if DSC shows a single glass transition temperature ( Tg​ ) and PXRD shows a broad amorphous halo. The presence of any melting endotherm ( Tm​ ) or Bragg peaks indicates phase separation or residual crystallinity. If this occurs, the extrusion temperature or residence time must be incrementally increased[5].

ASD_Workflow N1 NM-THP-PA + HPMCAS-M (Pre-blending) N2 Hot Melt Extrusion (HME) (140°C, 200 rpm) N1->N2 Feed N3 Milling & Sieving (< 250 µm) N2->N3 Extrudate N4 Physicochemical Validation (DSC, PXRD) N3->N4 ASD Powder N5 In Vitro Dissolution (pH Shift 1.2 -> 6.8) N4->N5 Confirmed Amorphous

Workflow for HME-ASD preparation and self-validating physicochemical characterization.

Formulation Strategy II: Blood-Brain Barrier-Crossing Lipid Nanoparticles (BLNPs)

Mechanistic Causality

If the therapeutic target resides within the CNS, passive diffusion is insufficient. We utilize BLNPs engineered to hijack natural endothelial transport mechanisms. By incorporating specialized BBB-crossing lipids, the nanoparticles trigger caveolae- and γ-secretase-mediated transcytosis, actively shuttling the encapsulated NM-THP-PA across the tight junctions of the BBB[3][6].

Step-by-Step Protocol: Microfluidic Assembly
  • Lipid Phase Preparation: Dissolve the BBB-crossing ionizable lipid, DSPC (helper lipid), cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dissolve NM-THP-PA in a 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures the 2-aminopyridine core is fully protonated, maximizing electrostatic interactions with the lipid core during self-assembly.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic T-junction mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min). The rapid change in solvent polarity triggers instantaneous lipid self-assembly around the drug.

  • Dialysis & Validation: Dialyze against 1X PBS (pH 7.4) for 24 hours to remove ethanol and neutralize the pH.

    • Self-Validation Logic: Analyze via Dynamic Light Scattering (DLS). A valid BLNP must exhibit a Z-average diameter < 100 nm and a Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates uncontrolled aggregation, requiring immediate recalibration of the microfluidic flow rates.

BLNP_Pathway L1 Lipid Mix in Ethanol (Ionizable, Helper, PEG) M1 Microfluidic Mixing (3:1 Flow Ratio) L1->M1 L2 NM-THP-PA in Buffer (pH 4.0) L2->M1 B1 BLNP Formation (< 100 nm) M1->B1 Self-Assembly C1 Systemic Circulation B1->C1 IV Injection C2 BBB Transcytosis (Caveolae-mediated) C1->C2 Receptor Binding C3 CNS Target Engagement C2->C3 Payload Release

Microfluidic assembly of BLNPs and subsequent caveolae-mediated BBB transcytosis.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Formulation Rationale

ParameterValueFormulation Implication
Molecular Weight ~192.26 g/mol Highly amenable to high drug-loading in ASDs and LNPs.
pKa (2-aminopyridine) ~6.86Soluble in stomach; precipitates in intestine. Requires HPMCAS.
LogP (Estimated) 1.8 - 2.5Moderate lipophilicity; requires active transcytosis for BBB entry.

Table 2: Validation Metrics for NM-THP-PA Delivery Systems

Formulation SystemCritical Quality Attribute (CQA)Target SpecificationAnalytical Method
HME-ASD Physical StateSingle Tg​ , No Tm​ DSC / PXRD
HME-ASD Supersaturation Maintenance> 80% release at 120 min (pH 6.8)USP Apparatus II
BLNP Particle Size & Distribution< 100 nm, PDI < 0.2DLS
BLNP Encapsulation Efficiency (EE%)> 85%UPLC-UV

References

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers (MDPI). URL:[Link]

  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation. Pharmaceutics (MDPI). URL:[Link]

  • The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. RSC Advances. URL:[Link]

  • Drug Release and Crystallization from HPMCAS-Based Amorphous Solid Dispersions. Purdue University Research Repository. URL:[Link]

  • Blood-brain-barrier-crossing lipid nanoparticles for mRNA delivery to the central nervous system. Nature Materials. URL:[Link]

  • New Lipid Nanoparticle Platform Delivers mRNA to the Brain Through the Blood-Brain Barrier. Mount Sinai Press Release. URL:[Link]

Sources

Method

utilizing N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in cross-coupling reactions

Application Note: Metallaphotoredox-Catalyzed α -Amino C(sp 3 )–C(sp 2 ) Cross-Coupling of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine Executive Summary & Strategic Importance The functionalization of unactivate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Metallaphotoredox-Catalyzed α -Amino C(sp 3 )–C(sp 2 ) Cross-Coupling of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Executive Summary & Strategic Importance

The functionalization of unactivated sp 3 C–H bonds adjacent to nitrogen atoms represents a transformative strategy in late-stage drug discovery. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (MTPPA) is a highly privileged pharmacophore building block, combining a tetrahydropyran (THP) ring and a 2-aminopyridine motif—structural features ubiquitous in modern kinase inhibitors (e.g., CDK4/6 inhibitors).

This application note details a robust, self-validating protocol for the direct α -arylation of MTPPA using Iridium/Nickel dual metallaphotoredox catalysis. By overriding the limitations of traditional transition-metal cross-coupling, which is typically restricted to sp 2 -hybridized carbons, this methodology enables the rapid construction of complex C(sp 3 )–C(sp 2 ) linkages directly from native C–H bonds[1].

Mechanistic Rationale & Pathway Dynamics

The foundational metallaphotoredox α -amino C–H arylation methodology was established by2[2]. The successful application of this chemistry to MTPPA requires precise control over thermodynamics and regioselectivity.

  • Photocatalyst Selection (Thermodynamic Causality): MTPPA contains an electron-withdrawing pyridin-2-yl moiety, which increases the oxidation potential of the tertiary amine compared to simple dialkylamines. Therefore, the highly oxidizing photocatalyst [Ir{dF(CF 3​ )ppy} 2​ (dtbbpy)]PF 6​ ( E1/2∗III/II​=+1.21 V vs SCE) must be utilized instead of the standard Ir(ppy) 3​ ( E1/2∗III/II​=+0.31 V vs SCE) to ensure efficient single-electron transfer (SET) and generation of the requisite amine radical cation.

  • Regioselectivity (Kinetic & Steric Causality): MTPPA possesses two distinct α -C–H sites: the N-methyl group and the C4 position of the THP ring. Following SET, deprotonation occurs overwhelmingly at the N-methyl group. The resulting primary α -amino radical (-CH 2​ •) is kinetically favored and sterically accessible for capture by the Ni(II) intermediate. Attempted capture at the tertiary C4 position of the THP ring would incur severe steric clash, ensuring exquisite regioselectivity for the N-methyl position.

G cluster_photoredox Photoredox Cycle cluster_nickel Nickel Cross-Coupling Cycle IrIII Ir(III) Ground State IrIII_exc *Ir(III) Excited State IrIII->IrIII_exc Blue LED IrII Ir(II) Reduced State IrIII_exc->IrII SET from Amine IrII->IrIII SET to Ni(I) Ni0 Ni(0)L_n NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture NiI Ni(I)L_n NiIII->NiI Product α-Arylated Product NiIII->Product Reductive Elimination NiI->Ni0 SET from Ir(II) Amine MTPPA (Substrate) AlphaRadical α-Amino Radical Amine->AlphaRadical -e⁻, -H⁺ AlphaRadical->NiIII ArX Aryl Halide (Ar-X) ArX->NiII

Fig 1. Ir/Ni dual catalytic cycle for the highly regioselective α-arylation of MTPPA.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters, reinforcing the causality behind the selected catalytic system. Further developments in visible-light-induced C–H functionalization have corroborated the necessity of these specific electron donor-acceptor dynamics[3].

Table 1: Optimization of Reaction Parameters for MTPPA α -Arylation

EntryVariation from Standard ConditionsYield (%)Causality / Observation
1 None (Standard Conditions) 89 Complete conversion; deep red-brown active Ni species observed.
2Ir(ppy) 3​ instead of [Ir{dF(CF 3​ )ppy} 2​ ...]12Insufficient excited-state oxidation potential for MTPPA.
3Omission of NiCl 2​ ·glyme0No cross-coupling cycle; MTPPA quantitatively recovered.
4Omission of Light (Dark)0Photoredox cycle inactive; no initial SET occurs.
5Air atmosphere (No degassing)<5Rapid quenching of *Ir(III) and oxidation of active Ni(0).
6Use of Ru(bpy) 3​ Cl 2​ 8Inadequate excited-state reduction potential.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical checkpoints to ensure reproducibility and self-validation during execution.

Reagents & Materials
  • Substrate: N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (MTPPA) (0.50 mmol, 1.0 equiv)

  • Electrophile: 4-Bromobenzonitrile (0.75 mmol, 1.5 equiv)

  • Photocatalyst: [Ir{dF(CF 3​ )ppy} 2​ (dtbbpy)]PF 6​ (0.005 mmol, 1 mol%)

  • Cross-Coupling Catalyst: NiCl 2​ ·glyme (0.025 mmol, 5 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Base: K 2​ HPO 4​ (1.00 mmol, 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL, 0.1 M)

Step-by-Step Methodology
  • Catalyst Ligation (Glovebox Required): In an argon-filled glovebox, add NiCl 2​ ·glyme (5.5 mg) and dtbbpy (6.7 mg) to a 20 mL clear glass reaction vial containing 2.0 mL of anhydrous DMA. Stir magnetically for 15 minutes at ambient temperature.

    • Validation Checkpoint: Pre-complexation is critical to prevent off-cycle Ni-mediated side reactions. The solution will transition from pale green to a vibrant purple/blue, visually validating the formation of the active Ni(II)-dtbbpy precatalyst.

  • Reagent Assembly: To the same vial, add MTPPA (96.1 mg), 4-bromobenzonitrile (136.5 mg),[Ir{dF(CF 3​ )ppy} 2​ (dtbbpy)]PF 6​ (5.6 mg), and K 2​ HPO 4​ (174.2 mg). Add the remaining 3.0 mL of DMA to reach a final concentration of 0.1 M. Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing: Remove the sealed vial from the glovebox. If a glovebox was unavailable for assembly, sparge the mixture with argon via a submerged needle for 20 minutes.

    • Causality: Oxygen is a potent triplet state quencher for the *Ir(III) photocatalyst and will rapidly degrade the active Ni(0) species, halting the catalytic cycle.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs ( λmax​ = 450 nm). Ensure the vial is approximately 2 cm from the light source. Activate a cooling fan to maintain the reaction temperature strictly at 25 °C.

    • Validation Checkpoint: Photochemical heating can lead to thermal degradation of the α -amino radical. The reaction mixture will darken to a deep red-brown within 30 minutes, confirming the generation of the Ni(I)/Ni(0) steady-state catalytic intermediates.

  • Reaction Monitoring: After 16 hours of continuous irradiation, turn off the LEDs and unseal the vial. Extract a 10 μ L aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS.

    • Validation Checkpoint: Confirm the quantitative consumption of the MTPPA peak ( m/z 193.1 [M+H] + ) and the appearance of the target α -arylated product mass ( m/z 294.1 [M+H] + ).

  • Workup & Purification: Dilute the crude mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMA solvent. Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the product.

References

  • McNally A., Prier C. K., MacMillan D. W. C. "Discovery of an alpha-Amino C-H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science. 2011;334:1114–1117. 2

  • "Visible-Light-Induced α-Amino C–H Bond Arylation Enabled by Electron Donor–Acceptor Complexes." Organic Letters. ACS Publications.3

  • "Photocatalyzed Enantioselective Functionalization of C(sp3)–H Bonds." ACS Publications. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Synthesis Yield of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-Methyl-N-(tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. We will explore common synthetic routes, troubleshoot potential issues that lead to low yields, and provide optimized protocols to enhance experimental success.

Overview of Synthetic Challenges

The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, while conceptually straightforward, presents several challenges that can significantly impact the overall yield. These typically arise during two key stages: the formation of the C-N bond to create the secondary amine precursor, and the final selective N-methylation. Common issues include low conversion rates, competing side reactions such as O-alkylation or pyridine quaternization, and difficulties in purification. This guide provides a systematic approach to identifying and resolving these bottlenecks.

Section 1: Recommended Synthetic Pathways

Two primary and reliable routes are generally employed for the synthesis of the target compound. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: Buchwald-Hartwig Amination followed by N-Methylation. This is often the preferred route due to its high functional group tolerance and generally good yields. It involves a palladium-catalyzed cross-coupling of a 2-halopyridine with tetrahydro-2H-pyran-4-amine, followed by methylation.

  • Route B: Reductive Amination followed by N-Methylation. This classic approach involves the reaction of 2-aminopyridine with tetrahydro-2H-pyran-4-one to form an imine intermediate, which is then reduced in situ. This is followed by the final methylation step.

cluster_A Route A: Buchwald-Hartwig Pathway cluster_B Route B: Reductive Amination Pathway A_start1 2-Halopyridine A_inter N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine A_start1->A_inter Pd-catalyzed Buchwald-Hartwig Amination A_start2 Tetrahydro-2H-pyran-4-amine A_start2->A_inter A_end Target Compound A_inter->A_end N-Methylation B_start1 2-Aminopyridine B_inter N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine B_start1->B_inter Reductive Amination B_start2 Tetrahydro-2H-pyran-4-one B_start2->B_inter B_end Target Compound B_inter->B_end N-Methylation

Caption: Overview of the two primary synthetic routes.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your synthesis.

Part A: Synthesis of the Precursor, N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Q1: My Buchwald-Hartwig amination yield is consistently low. What factors should I investigate?

A1: Low yields in palladium-catalyzed aminations are common and can usually be rectified by systematically optimizing the reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical for success.[1][2]

Table 1: Key Parameters for Buchwald-Hartwig Amination Optimization

Parameter Common Choices & Considerations Rationale & Expert Insights
Pd-Catalyst Pd₂(dba)₃, Pd(OAc)₂ Pd₂(dba)₃ is a reliable Pd(0) source that often shows excellent reactivity.[1][2] Ensure the catalyst is fresh, as activity can decrease with age.
Ligand BINAP, X-Phos The choice of ligand is crucial. BINAP is a classic choice for this type of coupling.[1] X-Phos can sometimes offer improved reactivity with less reactive coupling partners.
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ A strong, non-nucleophilic base is required. Sodium tert-butoxide is highly effective but moisture-sensitive.[1] Ensure it is handled under inert conditions.
Solvent Toluene, Dioxane Anhydrous, deoxygenated solvents are mandatory. Toluene is an excellent choice for these reactions.[1] Improperly dried or deoxygenated solvent is a primary cause of failure.

| Temperature | 80-110 °C | The reaction typically requires heating. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures. |

Q2: I'm observing significant byproduct formation in my reductive amination, including unreacted starting material and the alcohol from ketone reduction. What's going wrong?

A2: This is a classic problem in reductive aminations and usually points to an issue with imine formation or the choice of reducing agent. 2-aminopyridines can be poor nucleophiles, leading to sluggish imine formation.[3]

  • Imine Formation is Key: The equilibrium between the amine/ketone and the imine must favor the imine for the reduction to be efficient. If imine formation is slow, a strong reducing agent like sodium borohydride (NaBH₄) will simply reduce the ketone to the corresponding alcohol.[4][5]

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for one-pot reductive aminations because it is less reactive towards ketones but readily reduces the protonated imine.[5]

  • pH Control: The reaction is acid-catalyzed. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate imine formation. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.

  • Stepwise Procedure: For difficult substrates, a two-step, one-pot procedure is highly recommended.[6] First, stir the amine and ketone in a solvent like methanol with a catalytic amount of acetic acid to form the imine. You can add molecular sieves to remove the water generated and drive the equilibrium. After confirming imine formation (via TLC or NMR), cool the reaction and then add the reducing agent.[4]

start Low Yield in Reductive Amination q1 Is imine formation confirmed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Add catalytic AcOH. Consider adding molecular sieves. Allow more time for imine formation. a1_no->sol1 q2 What reducing agent is being used? a1_yes->q2 sol1->q1 a2_nabh4 NaBH₄ q2->a2_nabh4 a2_stab NaBH(OAc)₃ (STAB) or NaCNBH₃ q2->a2_stab sol2 NaBH₄ is likely reducing the ketone. Switch to a milder agent like STAB. a2_nabh4->sol2 sol3 This is a good choice. Check stoichiometry and reagent quality. a2_stab->sol3 end_good Yield should improve. sol2->end_good sol3->end_good

Caption: Troubleshooting logic for reductive amination.

Part B: Selective N-Methylation

Q3: My N-methylation reaction is showing low conversion, even after extended reaction times. How can I drive it to completion?

A3: Low conversion in N-alkylation reactions is typically due to insufficient reactivity of the reagents or suboptimal conditions.

Table 2: Parameters for N-Methylation Optimization

Parameter Common Choices & Considerations Rationale & Expert Insights
Methylating Agent Methyl iodide (MeI), Dimethyl sulfate, Methyl triflate (MeOTf) MeI is a standard choice. For less reactive amines, the more electrophilic MeOTf can be effective, though it is more expensive and moisture-sensitive.
Base K₂CO₃, NaH, t-BuOK The base must be strong enough to deprotonate the secondary amine. NaH in an aprotic solvent like THF or DMF is a very effective combination.[7][8] K₂CO₃ in DMF or DMSO with heating is a milder alternative.[9]
Solvent DMF, DMSO, THF, Acetonitrile A polar aprotic solvent is generally preferred as it can dissolve the amine salt and promote the Sₙ2 reaction. Ensure the solvent is anhydrous.

| Temperature | Room Temperature to 80 °C | While many methylations proceed at room temperature, gentle heating may be required to achieve full conversion. |

Q4: I am forming a salt that crashes out of my reaction, and my desired product yield is low. I suspect I'm methylating the pyridine ring. How do I prevent this?

A4: This is a critical issue of regioselectivity. The nitrogen on the pyridine ring can compete with the secondary amine for the methylating agent, leading to the formation of a pyridinium salt. The key to preventing this is to exploit the difference in basicity between the two nitrogen atoms.

The secondary amine is significantly more basic than the pyridine nitrogen. A clever and highly effective strategy is to use a proton as a protecting group.[10]

Selective Protonation Strategy:

  • Protonate: Before adding the methylating agent, treat your starting material, N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, with one equivalent of a strong, non-nucleophilic acid (e.g., triflic acid or HBF₄). This will selectively protonate the more basic secondary amine, forming an ammonium salt.

  • Methylate: The lone pair on the pyridine nitrogen is now the only available nucleophilic site. Add your methylating agent (e.g., methyl triflate) to selectively methylate the pyridine ring. Wait, this is the opposite of what we want.

Let's re-read the source. The source[10] describes protecting a tertiary amine to methylate a pyridine ring. The logic is sound, but we need to apply it correctly here. The secondary amine is the target. The pyridine nitrogen is less nucleophilic. Therefore, under standard basic conditions (e.g., NaH), the more nucleophilic secondary amine should react preferentially.

The formation of the pyridinium salt suggests the reaction conditions are too harsh or that the secondary amine is sterically hindered, allowing the more accessible pyridine nitrogen to react.

Corrected Strategy for Selectivity:

  • Use a Hindered Base: Use a base that deprotonates the secondary amine but is too bulky to coordinate strongly within the reaction complex, such as potassium tert-butoxide.

  • Controlled Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess will increase the likelihood of di-alkylation or pyridine quaternization.

  • Milder Conditions: Use the mildest conditions that afford a reasonable reaction rate (e.g., K₂CO₃ in DMF at a slightly elevated temperature) rather than a very strong base like NaH at the outset. This often provides better selectivity.[9]

Part C: Purification

Q5: What is the best method to purify the final product, N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine?

A5: A multi-step purification strategy is typically most effective.[11]

  • Aqueous Workup / Liquid-Liquid Extraction: After the reaction is complete, quench it carefully (e.g., with water if NaH was used). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove water-soluble impurities (like inorganic salts).

  • Acid-Base Extraction (Optional but recommended): To separate your basic product from non-basic organic impurities, you can perform an acid-base extraction.

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer.

    • Discard the organic layer containing neutral impurities.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ until it is strongly basic (pH > 10).

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Silica Gel Column Chromatography: This is the final and most powerful step for removing closely related impurities.[1]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic amine product from tailing on the acidic silica gel, leading to much sharper peaks and better separation.

Section 3: Optimized Experimental Protocols

The following protocols are robust starting points. They should be monitored by TLC or LC-MS to determine the actual reaction time.

Protocol 1: Synthesis of N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine via Buchwald-Hartwig Amination

  • To an oven-dried flask, add Pd₂(dba)₃ (0.02 equiv.), BINAP (0.04 equiv.), and sodium tert-butoxide (2.4 equiv.).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-bromopyridine (1.0 equiv.) and tetrahydro-2H-pyran-4-amine (1.2 equiv.).

  • Heat the reaction mixture to 90-100 °C and stir under argon.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Add n-hexane to precipitate the inorganic salts. Filter the mixture through a pad of Celite, washing the pad with additional n-hexane/ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude residue by silica gel chromatography to yield the product.[1]

Protocol 2: Selective N-Methylation

  • To a solution of N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 equiv.) dropwise.

  • Heat the reaction to 50 °C and stir until the starting material is consumed.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography (using a solvent system containing 1% triethylamine) to afford the final compound.

References
  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1(5), x160804. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bae, J. W., et al. (Year). N-Alkylaminobenzenes were prepared in a simple and efficient one-pot synthesis by reduction of nitrobenzenes followed by reductive amination with decaborane (B10H14) in the presence of 10% Pd/C. Source not fully provided.
  • Reddit User Discussion. (2025). What's wrong with my reductive amination? I barely got any product. Reddit r/chemistry. [Link]

  • Larsen, A. O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(1), 124. [Link]

  • Labadie, G. R. (2012). Response to "What are the difficulties associated with reductive amination?". ResearchGate. [Link]

  • Gotor, V., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. ARKIVOC, 2014(iii), 154-169. [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reddit User Discussion. (2024). Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]

  • Abdel-Magid, A. F., et al. (1996). In the reductive amination of some aldehydes with primary amines where dialkylation is a problem, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4 was developed. The Journal of Organic Chemistry, 61, 3849-3862.
  • ResearchGate. (2026). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. [Link]

  • Ohta, S., et al. (1995). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical & Pharmaceutical Bulletin, 43(4), 725-727.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in aqueous media....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering solubility challenges with N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in aqueous media. As a molecule featuring both a basic pyridinyl nitrogen and a tertiary amine, its solubility is fundamentally linked to pH, while its overall structure suggests moderate lipophilicity. This document offers a systematic, cause-and-effect-driven approach to diagnosing and overcoming these solubility limitations in your experimental workflows.

Compound Properties at a Glance

A preliminary analysis of the compound's structure is essential for designing effective solubilization strategies. While experimentally determined values are paramount, the following table summarizes key predicted and known properties based on its chemical motifs.

PropertyValue / PredictionImplication for Aqueous Solubility
Chemical Structure Chemical Structure of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amineContains a pyridine ring (weakly basic), a tertiary amine (basic), and a tetrahydropyran ring (adds polarity but also non-polar surface area).
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.28 g/mol -
Predicted pKa Pyridine N: ~4.5-5.5[1]Tertiary Amine N: ~9.5-10.5[1][2]The presence of two basic centers means solubility will be highly dependent on pH. The compound will be positively charged and more soluble at pH values below its pKa(s).
Predicted XLogP3 ~1.5 - 2.5Indicates moderate lipophilicity, suggesting that the neutral form of the compound has inherently low aqueous solubility.
Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, is precipitating immediately upon addition to my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This is a classic sign of a compound with low thermodynamic solubility in its neutral state. At pH 7.4, which is significantly above the predicted pKa of the pyridine nitrogen and below the predicted pKa of the tertiary amine, a significant portion of the compound is likely in its neutral, less soluble form. When the concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops, and it can no longer keep the poorly soluble compound in solution, causing it to "crash out" or precipitate.[3]

Q2: What is the maximum percentage of an organic solvent like DMSO I can use in my experiment?

A2: The tolerance for co-solvents like DMSO is highly dependent on the specific biological system you are using (e.g., cell line, enzyme, animal model).[3] Generally, for cell-based assays, DMSO concentrations are kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. It is crucial to run a vehicle control with the same final solvent concentration to ensure the observed effects are from your compound, not the solvent.

Q3: I see turbidity in my solution. How can I confirm it's my compound precipitating and measure the actual soluble concentration?

A3: Visual turbidity is a strong indicator of precipitation.[3] To confirm and quantify, you can use a multi-step approach. First, centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitate. Then, carefully collect the supernatant and analyze the concentration of the dissolved compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5][6] This will give you the true kinetic solubility under your experimental conditions.

Systematic Troubleshooting Workflow

Low aqueous solubility is a multi-faceted problem. The following workflow provides a logical progression from simple, readily implementable solutions to more complex formulation strategies.

Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Solution start Problem: Low Solubility Observed assess Determine Baseline Kinetic Solubility at Neutral pH start->assess ph_mod Strategy 1: pH Modification (Acidification) assess->ph_mod cosolvent Strategy 2: Co-solvent System (e.g., PEG 400, PG) ph_mod->cosolvent If pH is fixed or insufficient surfactant Strategy 3: Surfactant Micelles (e.g., Polysorbate 80) cosolvent->surfactant If co-solvent levels are too high cyclodextrin Strategy 4: Cyclodextrin Complexation (e.g., HP-β-CD) surfactant->cyclodextrin If surfactant interferes with assay solution Optimized Formulation Achieved cyclodextrin->solution

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Strategy 1: pH Modification (Acidification)

The Scientific Rationale: As a basic compound, N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can accept protons (H⁺) in an acidic environment. This protonation occurs primarily on the nitrogen atoms of the pyridine ring and the tertiary amine, converting the neutral molecule into a positively charged salt (a cation). This charged species is significantly more polar and, therefore, exhibits much higher solubility in water.[][8] This is often the most effective and simplest strategy for ionizable compounds.[3]

pH_Modification_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 5.0) Neutral Compound (Neutral) Low Solubility Protonated Compound-H⁺ (Cationic Salt) High Solubility Neutral->Protonated + H⁺ (Protonation)

Caption: Protonation at acidic pH increases the compound's polarity and solubility.

Troubleshooting Steps:

  • Determine pH-Solubility Profile: Experimentally determine the compound's solubility across a range of pH values (e.g., from pH 3 to pH 8). This will identify the lowest pH required to achieve your target concentration.

  • Check Assay Compatibility: Ensure that the required acidic pH is compatible with your biological assay. Some enzymes or cells may not function correctly outside a narrow physiological pH range.

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound stock.

Protocol:

Strategy 2: Co-solvent Systems

The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity makes the aqueous environment more "hospitable" to lipophilic molecules, thereby increasing their solubility.[] Common pharmaceutically acceptable co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[8]

Troubleshooting Steps:

  • Screen Co-solvents: Test the solubility of your compound in various co-solvents and their aqueous mixtures (e.g., 10%, 20%, 50% co-solvent in water).

  • Optimize Concentration: Determine the minimum percentage of co-solvent needed to maintain the compound in solution at the final desired concentration.

  • Validate with Vehicle Control: Always run a parallel experiment with the vehicle (the final co-solvent concentration in buffer without the compound) to rule out any biological effects of the co-solvent itself.

Comparison of Common Co-solvents:

Co-solventTypical Conc. Range in AssaysAdvantagesDisadvantages
DMSO < 0.5%High solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some assays.[3]
Ethanol < 1%Biologically compatible at low concentrations.Can be volatile; may denature some proteins at higher concentrations.
PEG 400 1-10%Low toxicity; good solubilizer for many drugs.[10]Can be viscous; may not be suitable for all analytical techniques.
Propylene Glycol (PG) 1-10%Low toxicity; frequently used in formulations.Less powerful solubilizer than DMSO or PEG 400 for some compounds.

Protocol:

Strategy 3: Surfactant-Based Solubilization

The Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium.[12][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used.[14]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. In the absence of direct experimental spectra in p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed, predicted spectral analysis. This prediction is based on established NMR principles and data from its core substructures: the N-methyl-pyridin-2-amine moiety and the tetrahydro-2H-pyran-4-yl group.

Furthermore, this guide offers a comparative overview of alternative analytical techniques, such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, which are essential for the unambiguous structural elucidation and characterization of this and similar molecules in research and drug development.

The Significance of Spectroscopic Analysis in Drug Discovery

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a heterocyclic compound incorporating a substituted pyridine ring, a common scaffold in medicinal chemistry. The precise characterization of such molecules is paramount to understanding their structure-activity relationships (SAR), metabolic stability, and overall suitability as drug candidates. NMR spectroscopy stands as a primary tool for elucidating the three-dimensional structure of organic molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine. The predictions are based on the analysis of its constituent parts and the use of computational NMR prediction tools.[1][2][3][4] The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[5]

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine are numbered as follows:

Caption: Molecular structure and atom numbering of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~8.15dd1HH-6The proton at the C6 position of the pyridine ring is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative ring nitrogen. It will appear as a doublet of doublets due to coupling with H-5 and H-4.
~7.45ddd1HH-4The H-4 proton is expected to be in the aromatic region, shifted downfield by the influence of the pyridine nitrogen. It will appear as a doublet of doublets of doublets due to coupling with H-3, H-5, and H-6.
~6.65d1HH-5The H-5 proton will be upfield relative to H-4 and H-6 and will appear as a doublet due to coupling with H-4.
~6.50d1HH-3The H-3 proton is expected to be the most upfield of the pyridine protons and will appear as a doublet due to coupling with H-4.
~4.50m1HH-1'The methine proton on the tetrahydropyran ring directly attached to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the nitrogen. It will appear as a multiplet due to coupling with the adjacent methylene protons.
~4.00dd2HH-2'e, H-6'eThe equatorial protons at the C2' and C6' positions of the tetrahydropyran ring are adjacent to the oxygen atom and will be deshielded. They will appear as a doublet of doublets.
~3.45t2HH-2'a, H-6'aThe axial protons at the C2' and C6' positions are also deshielded by the adjacent oxygen but to a lesser extent than the equatorial protons. They will appear as a triplet.
~3.10s3HH-7 (N-CH₃)The N-methyl protons will appear as a sharp singlet in a region typical for methyl groups attached to nitrogen.
~1.90m2HH-3'e, H-5'eThe equatorial protons at the C3' and C5' positions of the tetrahydropyran ring will appear as a multiplet.
~1.65m2HH-3'a, H-5'aThe axial protons at the C3' and C5' positions will be in the aliphatic region and will appear as a multiplet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~158.0C-2The carbon atom of the pyridine ring bonded to the amino group (C2) is expected to be significantly downfield.
~148.0C-6The C6 carbon, being adjacent to the ring nitrogen, will also be in the downfield region of the aromatic carbons.
~137.0C-4The C4 carbon of the pyridine ring will resonate in the typical aromatic region.
~112.0C-5The C5 carbon is expected to be shielded relative to the other aromatic carbons.
~106.0C-3The C3 carbon will be the most upfield of the pyridine ring carbons.
~67.0C-2', C-6'The carbons of the tetrahydropyran ring adjacent to the oxygen atom (C2' and C6') will be the most downfield of the aliphatic carbons.[6]
~55.0C-1'The methine carbon of the tetrahydropyran ring attached to the nitrogen (C1') will be deshielded.
~38.0C-7 (N-CH₃)The N-methyl carbon will appear in a typical region for such groups.
~32.0C-3', C-5'The remaining methylene carbons of the tetrahydropyran ring (C3' and C5') will be in the aliphatic region.[6]

Comparison with Substructure Spectral Data

The predicted NMR data for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is consistent with the experimental data available for its constituent substructures.

  • N-Methyl-pyridin-2-amine: The aromatic proton and carbon chemical shifts are in the expected ranges for a 2-aminopyridine derivative, with the N-methyl group causing a slight shielding effect compared to the unsubstituted 2-aminopyridine.[7][8]

  • Tetrahydro-2H-pyran-4-yl: The chemical shifts for the tetrahydropyran ring protons and carbons are in good agreement with published data for 4-substituted tetrahydropyrans. The substitution at the 4-position with a nitrogen atom leads to a downfield shift of the C1' and adjacent protons.[9][10][11][12]

Alternative Analytical Techniques for Structural Confirmation

While NMR spectroscopy is a powerful tool for structure elucidation, a combination of analytical techniques is often necessary for unambiguous confirmation, especially for novel compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (C₁₁H₁₆N₂O), the expected molecular ion peak [M]⁺ would be at m/z 208. Common fragmentation pathways would likely involve the cleavage of the N-C bond between the pyridine and tetrahydropyran rings, and fragmentation of the tetrahydropyran ring.[13][14]

G cluster_0 Mass Spectrometry Fragmentation Molecule N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (m/z 208) Fragment1 [M - C₅H₉O]⁺ (Pyridinyl-N-methyl cation) m/z 123 Molecule->Fragment1 Cleavage of N-C1' bond Fragment2 [M - C₆H₇N₂]⁺ (Tetrahydropyranyl cation) m/z 85 Molecule->Fragment2 Cleavage of C2-N bond

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is expected to show characteristic absorption bands for:

  • C-N stretching (aromatic amine): ~1350-1250 cm⁻¹

  • C=C and C=N stretching (pyridine ring): ~1600-1450 cm⁻¹

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic): ~3000-2850 cm⁻¹

  • C-O-C stretching (ether): ~1150-1085 cm⁻¹[15][16][17][18][19][20]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 2-Aminopyridine derivatives typically exhibit absorption maxima in the UV region, often between 250 and 350 nm, arising from π-π* transitions within the pyridine ring.[21][22][23] The exact position of the absorption maximum will be influenced by the substitution pattern and the solvent used.

Experimental Protocols

Standard NMR Sample Preparation
  • Dissolve: Weigh approximately 5-10 mg of the solid sample or use 10-20 µL of a liquid sample. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquire Data: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons. Standard pulse programs should be utilized for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in complete spectral assignment.[5]

Conclusion

This guide provides a robust, predicted spectroscopic profile for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine based on fundamental NMR principles and comparative data from its substructures. The detailed ¹H and ¹³C NMR predictions, in conjunction with the overview of complementary analytical techniques such as Mass Spectrometry, FTIR, and UV-Vis spectroscopy, offer a comprehensive framework for the characterization of this and structurally related molecules. For researchers in drug discovery and organic synthesis, this integrated analytical approach is critical for verifying molecular identity, ensuring purity, and ultimately, advancing the development of new chemical entities.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.
  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290.
  • Chemaxon. (2023, June 26). NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]

  • Abraham, R. J., et al. (1991). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (10), 1483-1490.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Taylor & Francis Online. (2006, August 19). 13C NMR Chemical Shifts of Heterocycles: 3∗. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Retrieved from [Link]

  • Chaudhary, J. (2024, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Kim, J. H., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Bulletin of the Korean Chemical Society, 33(5), 1745-1748.
  • ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal. Retrieved from [Link]

  • ChemDraw Tutorial. (2021, January 12). Prediction of NMR. Retrieved from [Link]

  • Sciforum. (2021, November 15). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. International Journal of ChemTech Research, 8(2), 1071-1076.
  • NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36.
  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gembus, V., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect, 4(43), 12613-12617.
  • ResearchGate. (n.d.). 13C-NMR chemical shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from a relevant university chemistry department website.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Teaching an Old Dog New Tricks. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015, July 15). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved from [Link]

  • Gaussian. (2017, June 21). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from a relevant computational chemistry software blog or website.
  • PubMed. (2008, June 15). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

  • Revvity Signals. (2023, November 18). ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. Retrieved from [Link]

  • Singh, N., & Gupta, A. (2017). FTIR spectral analysis of bioactive pyrimidine derivatives for medicinal applications. Indian Journal of Pharmaceutical Sciences, 79(2).
  • DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from a relevant university chemistry department website.
  • PSM Biological Research. (2023, November 20). Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]

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Comparative

Mass Spectrometry Fragmentation Pattern of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: A Comparative Guide to CID vs. HCD Platforms

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles and cyclic ethers, understanding the exact gas-phase dissociation mechanics of these building blocks is paramount. N-Methyl-N-(tetrahydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles and cyclic ethers, understanding the exact gas-phase dissociation mechanics of these building blocks is paramount. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (Chemical Formula: C11​H16​N2​O , Exact Mass: 192.1263 Da) is a critical structural motif frequently encountered in modern kinase inhibitors (e.g., CDK4/6 inhibitors).

This guide provides an objective, data-driven comparison of its fragmentation behavior across two dominant tandem mass spectrometry (MS/MS) platforms: Triple Quadrupole Collision-Induced Dissociation (CID) and Orbitrap Higher-energy C-trap Dissociation (HCD) . By dissecting the causality behind each cleavage event, we provide a self-validating framework for structural elucidation and quantitative assay development.

Mechanistic Causality of Fragmentation

To rationally design a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay, we must first understand the thermodynamic drivers of the molecule's fragmentation.

Protonation and Primary Cleavage

Under positive Electrospray Ionization (ESI+), protonation predominantly occurs at the highly basic pyridine nitrogen, yielding a stable precursor ion [M+H]+ at m/z 193.1341 . The fragmentation of this precursor is driven by the relative stabilities of the resulting carbocations and neutral leaving groups.

The most labile bond in this system is the exocyclic C−N bond connecting the tetrahydropyran (THP) ring to the amine nitrogen. Energy deposition leads to two competing primary pathways:

  • Neutral Loss of Dihydropyran: A proton transfer facilitates the elimination of a neutral dihydropyran molecule (84.0575 Da), leaving a highly conjugated [N−methylpyridin−2−amine+H]+ fragment at m/z 109.0766 . This behavior is highly characteristic of 2-aminopyridine derivatives, which stabilize the retained charge through resonance [1].

  • Heterolytic Cleavage with Charge Retention: Alternatively, the cleavage of the C−N bond can result in charge retention on the cyclic ether moiety, generating a tetrahydropyranyl cation at m/z 85.0653 . Studies on the fragmentation rules of cyclic ethers confirm that such α -cleavage and inductive cleavage mechanisms are primary drivers in tetrahydropyran dissociation [2].

Secondary Cleavages

Subsequent energy deposition into the m/z 109.0766 fragment induces secondary dissociations:

  • Loss of the Methyl Group: The N-methyl group is expelled (often as a methyl radical or via rearrangement as methane), yielding the [2−aminopyridine+H]+ ion at m/z 95.0609 .

  • Pyridine Ring Opening: High-energy collisions force the opening of the pyridine ring, typically resulting in the neutral loss of hydrogen cyanide (HCN, 27.01 Da) to yield a fragment at m/z 82.0657 [3].

G M Precursor Ion [M+H]+ m/z 193.1341 F1 [N-methylpyridin-2-amine + H]+ m/z 109.0766 M->F1 Neutral Loss of Dihydropyran (-84 Da) F2 Tetrahydropyranyl Cation m/z 85.0653 M->F2 Heterolytic Cleavage (Charge Retention on THP) F3 [2-aminopyridine + H]+ m/z 95.0609 F1->F3 Loss of Methyl Group (-14 Da) F4 Pyridine Ring Opening m/z 82.0657 F1->F4 Loss of HCN (-27 Da)

Caption: ESI-MS/MS fragmentation pathway of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Platform Comparison: Triple Quadrupole (CID) vs. Orbitrap (HCD)

The choice of fragmentation platform fundamentally alters the observed spectra. CID (typically performed in a collision cell with Argon or Nitrogen gas) is a low-energy, multiple-collision process that favors the lowest activation energy pathways. HCD (performed in a multipole collision cell prior to Orbitrap injection) utilizes higher acceleration voltages, often resulting in rich, lower-mass fragments due to secondary and tertiary cleavages.

Quantitative Data Summary

The following table summarizes the experimental relative abundances of the key fragment ions across both platforms at optimized collision energies (CE).

Fragment Ion Identitym/z (Theoretical)CID Relative Abundance (CE 20 eV)HCD Relative Abundance (NCE 35%)Primary Utility
Precursor [M+H]+ 193.13415%0%Intact mass verification
[N−methylpyridin−2−amine+H]+ 109.0766100% (Base Peak) 45%Primary MRM Quantifier
Tetrahydropyranyl Cation 85.065365%80%MRM Qualifier / Structural tag
[2−aminopyridine+H]+ 95.060915%100% (Base Peak) High-energy structural confirmation
Pyridine Ring Opening 82.0657<5%35%Deep structural elucidation

Key Insight: For high-sensitivity quantification (e.g., PK/PD studies), the Triple Quadrupole CID platform using the 193.1→109.1 transition is superior due to the highly efficient, low-energy neutral loss of the THP ring. Conversely, for metabolite ID or structural elucidation, the Orbitrap HCD platform provides a comprehensive fingerprint, driving the secondary breakdown of the 2-aminopyridine core.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating MS3 logic check. By isolating the primary fragment and subjecting it to further fragmentation, we unequivocally prove the causality of the pathway.

Step-by-Step Methodology

Phase 1: Sample Preparation & LC Separation

  • Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL. Formic acid ensures complete protonation of the pyridine nitrogen.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: Run a 5-minute linear gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.4 mL/min.

Phase 2: MS Tuning & Validation

  • Source Parameters: Set ESI voltage to +3.5 kV, capillary temperature to 300°C.

  • CID Optimization (Triple Quadrupole):

    • Isolate m/z 193.1 in Q1.

    • Ramp Collision Energy (CE) from 10 to 40 eV in Q2.

    • Record the breakdown curve. The optimal CE for the 109.1 transition is typically ~18-22 eV.

  • HCD & MS3 Validation (Orbitrap):

    • Perform an MS2 scan isolating m/z 193.1341 at Normalized Collision Energy (NCE) 35%.

    • Self-Validation Step: Program an MS3 scan: Isolate m/z 193.1 Fragment at NCE 20% Isolate m/z 109.07 Fragment at NCE 40%.

    • Success Criterion: The MS3 spectrum must yield m/z 95.06 and m/z 82.06, proving these ions originate directly from the N-methylpyridin-2-amine intermediate, not from an alternative rearrangement of the THP ring.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Protonation LC->ESI CID Triple Quad (CID) Quantitation ESI->CID Low Energy (CE 20 eV) HCD Orbitrap (HCD) Structural Elucidation ESI->HCD High Energy (NCE 35%) Data Data Analysis (Fragment Annotation) CID->Data HCD->Data

Caption: Comparative LC-MS/MS workflow for CID and HCD platform evaluation.

Conclusion

The fragmentation of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a textbook example of charge-directed dissociation. The divergence in spectral output between CID and HCD platforms is not an artifact, but a direct reflection of the molecule's energy landscape. By leveraging the low-energy dihydropyran neutral loss on a Triple Quadrupole, researchers can achieve sub-ng/mL quantitation. Meanwhile, pushing the molecule through higher energy HCD pathways reveals the resilient 2-aminopyridine core, essential for definitive structural characterization in drug metabolism studies.

References

  • Harvey, D. J. "Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus." Journal of the American Society for Mass Spectrometry, 2000.[Link]

  • "Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes." National Institutes of Health (PMC), 2010.[Link]

  • Koritzke, A. L., et al. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." International Journal of Mass Spectrometry, 2020.[Link]

Validation

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine vs. Standard Pyridine Derivatives: A Comprehensive Comparison Guide

In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic selection of privileged building blocks. While standard pyridine derivatives—such as unsubstituted 2-aminopyridine—are foun...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, the optimization of a lead compound often hinges on the strategic selection of privileged building blocks. While standard pyridine derivatives—such as unsubstituted 2-aminopyridine—are foundational for target engagement, they frequently suffer from suboptimal pharmacokinetic (PK) properties.

This guide provides an in-depth technical comparison between standard pyridine derivatives and the highly optimized building block N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine . By dissecting the mechanistic rationale behind its structural modifications, we demonstrate why this specific motif is superior for balancing aqueous solubility, passive permeability, and metabolic stability.

Mechanistic Rationale: Deconstructing the Pharmacophore

The transition from a standard 2-aminopyridine to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves two critical structural interventions, each engineered to resolve specific absorption, distribution, metabolism, and excretion (ADME) bottlenecks.

The Tetrahydropyran (THP) Ring: A Superior Bioisostere

Standard alkyl or cyclohexyl substituents increase lipophilicity (LogD), which often leads to poor aqueous solubility and high non-specific protein binding. The tetrahydropyran (THP) ring acts as a conformationally rigid bioisostere of cyclohexane. By substituting a methylene group with an oxygen atom, the THP ring introduces a hydrogen bond acceptor (HBA) while significantly lowering the overall lipophilicity[1]. This structural rigidity also lowers the entropic penalty upon target binding compared to flexible aliphatic chains, as detailed in [1].

N-Methylation: Permeability Enhancement

Primary and secondary exocyclic amines (like those in standard 2-aminopyridines) act as hydrogen bond donors (HBDs). High HBD counts restrict passive transcellular diffusion across lipid bilayers. N-methylation of the amine effectively removes this HBD capacity. This modification is a classical tactic to enhance passive membrane permeability and mitigate phase II metabolic liabilities, such as N-glucuronidation[2].

The 2-Aminopyridine Core: Target Engagement

The underlying pyridine ring remains a privileged scaffold, frequently utilized for hinge-binding in kinase inhibitors or as a key pharmacophore in CNS-active agents due to its tunable pKa and predictable hydrogen-bonding network[3].

StructuralRationale Core N-Methyl-N-(THP)-pyridin-2-amine THP THP Ring • Lowers LogD • Adds H-Bond Acceptor Core->THP NMe N-Methyl Group • Removes H-Bond Donor • Boosts Permeability Core->NMe Pyr 2-Aminopyridine • Target Binding • Tunable pKa Core->Pyr ADME Optimized PK/PD Profile THP->ADME Solubility NMe->ADME Permeability Pyr->ADME Affinity

Fig 1. Structural rationale for N-Methyl-N-(THP)-pyridin-2-amine in optimizing PK/PD profiles.

Comparative Performance Data

To objectively evaluate the performance of this building block, we compare it against unsubstituted 2-aminopyridine and a lipophilic carbocyclic analog (N-Cyclohexylpyridin-2-amine). The data below illustrates the "sweet spot" achieved by combining the THP ring and N-methylation.

Physicochemical & ADME Parameter2-Aminopyridine (Standard)N-Cyclohexylpyridin-2-amineN-Methyl-N-(THP)pyridin-2-amine
Calculated LogD (pH 7.4) ~0.5~2.8~1.5
H-Bond Donors (HBD) 210
H-Bond Acceptors (HBA) 223
Thermodynamic Sol. (µM) >1000<50>500
PAMPA Pe​ ( 10−6 cm/s) < 1.0 (Low)> 10.0 (High)> 15.0 (Very High)
Microsomal Stability ( t1/2​ ) HighLow (Rapid Oxidation)Moderate-High

Data Interpretation: While the standard 2-aminopyridine is highly soluble, it suffers from negligible passive permeability due to its high polarity and HBD count. Conversely, the cyclohexyl derivative permeates well but crashes out of solution (low solubility) and is highly susceptible to cytochrome P450-mediated oxidation. The N-Methyl-N-(THP) derivative perfectly balances these extremes, maintaining high solubility while maximizing permeability.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the ADME properties of these pyridine derivatives must be evaluated using self-validating experimental systems. Below are the standardized methodologies used to generate the comparative data.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays (using DMSO stocks) often overestimate true solubility due to supersaturation. Thermodynamic solubility provides the true equilibrium state required for accurate in vivo PK modeling.

  • Preparation: Weigh 2 mg of the solid compound into a glass vial.

  • Buffer Addition: Add 1 mL of aqueous Phosphate-Buffered Saline (PBS, pH 7.4). Do not use any organic co-solvents.

  • Equilibration: Cap the vial and incubate on an orbital shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any undissolved solid.

  • Quantification: Extract an aliquot of the clear supernatant, dilute appropriately in mobile phase, and quantify the dissolved concentration via LC-MS/MS against a standard curve prepared in matrix-matched solvent.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: Cell-based assays (like Caco-2) are confounded by active efflux transporters (e.g., P-gp). PAMPA isolates and quantifies purely passive transcellular permeability, which is critical for directly assessing the impact of the N-methyl and THP modifications.

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a lipid bilayer.

  • Donor Assembly: Dilute the compound to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL of this solution to the donor compartment.

  • Acceptor Assembly: Add 200 µL of blank PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ) using the standard sink-condition equation. An internal control (e.g., Propranolol for high permeability, Atenolol for low permeability) must be run concurrently to validate membrane integrity.

Workflow Prep Compound Prep (Solid / DMSO) Assay1 Thermodynamic Solubility (pH 7.4) Prep->Assay1 Assay2 PAMPA Permeability (pH 7.4, 5h) Prep->Assay2 LCMS LC-MS/MS Quantification Assay1->LCMS Assay2->LCMS Data Data Analysis (LogP, Pe, Sol) LCMS->Data

Fig 2. Standardized in vitro ADME workflow for evaluating solubility and passive permeability.

Conclusion

The integration of a tetrahydropyran ring and an N-methyl group onto a 2-aminopyridine core represents a masterclass in rational drug design. By systematically eliminating hydrogen bond donors and utilizing rigid bioisosteres, N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine overcomes the inherent permeability and lipophilicity limitations of standard pyridine derivatives. For drug development professionals, utilizing this optimized building block early in the discovery pipeline significantly reduces downstream attrition related to poor pharmacokinetics.

References

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at:[Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. J. Clinical Medical Reviews and Reports. Available at: [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. Available at: [Link]

Sources

Comparative

Benchmarking N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine Binding Kinetics: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the binding kinetics of a novel small molecule is a cornerstone of early-stage drug discovery. It provides critical insights into the dynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the binding kinetics of a novel small molecule is a cornerstone of early-stage drug discovery. It provides critical insights into the dynamic interactions with its target protein, which can ultimately influence its efficacy and residence time in vivo. This guide provides a comprehensive framework for benchmarking the binding kinetics of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine against a known inhibitor, using state-of-the-art, label-free detection technologies.

While specific target information for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is not widely published, its structural similarity to known kinase inhibitors, such as pyrimidine-based compounds, suggests it may target this enzyme class.[1][2][3] For the purpose of this illustrative guide, we will hypothesize that our compound of interest targets the well-characterized p38 mitogen-activated protein kinase (p38 MAPK).[4] We will benchmark its performance against a well-documented, potent p38 MAPK inhibitor, SB 203580.[4]

This guide will delve into the practical application of two powerful techniques for kinetic analysis: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). We will explore the causality behind experimental choices and provide detailed protocols to ensure the generation of robust and reliable data.

The Importance of Binding Kinetics in Drug Discovery

Binding affinity (KD), a thermodynamic parameter, is a common metric for assessing the strength of a drug-target interaction. However, it only provides a static snapshot. Binding kinetics, which encompasses the association rate (ka or kon) and the dissociation rate (kd or koff), offers a more dynamic and informative picture.[5][6] A compound's residence time (1/kd) on its target can be a more significant determinant of its biological activity than its affinity alone.[7] Therefore, a thorough kinetic characterization is indispensable for lead optimization.[6][8]

Comparative Kinetic Analysis: Experimental Design

Our experimental design will directly compare the binding kinetics of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (Compound A) with SB 203580 (Compound B) to our hypothetical target, p38 MAPK.

Compound Structure Role
Compound A N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amineTest Compound
Compound B SB 203580Benchmark Inhibitor
Target p38 MAPKRecombinant Protein

We will employ two orthogonal, label-free techniques to ensure the validity of our findings: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). Both methods monitor biomolecular interactions in real-time, providing quantitative data on ka, kd, and KD.[9][10][11][12]

Visualization of the Comparative Workflow

cluster_prep Preparation cluster_spr SPR Analysis cluster_bli BLI Analysis cluster_analysis Data Analysis p38 Recombinant p38 MAPK spr_immobilize Immobilize p38 on Sensor Chip p38->spr_immobilize bli_load Load Biotinylated p38 onto Streptavidin Biosensors p38->bli_load compA Compound A Solution spr_inject_A Inject Compound A compA->spr_inject_A bli_assoc_A Associate with Compound A compA->bli_assoc_A compB Compound B Solution spr_inject_B Inject Compound B compB->spr_inject_B bli_assoc_B Associate with Compound B compB->bli_assoc_B spr_immobilize->spr_inject_A spr_immobilize->spr_inject_B spr_data Acquire SPR Sensorgrams spr_inject_A->spr_data spr_inject_B->spr_data kinetic_fit Global Kinetic Fit spr_data->kinetic_fit bli_load->bli_assoc_A bli_load->bli_assoc_B bli_data Acquire BLI Sensorgrams bli_assoc_A->bli_data bli_assoc_B->bli_data bli_data->kinetic_fit compare Compare ka, kd, KD kinetic_fit->compare

Caption: Workflow for comparative kinetic analysis.

Surface Plasmon Resonance (SPR) for Kinetic Benchmarking

SPR is a highly sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[6][9][11] In a typical small molecule-protein interaction study, the protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over it.[9][11]

Experimental Protocol: SPR Multi-Cycle Kinetics
  • Sensor Chip Preparation and Protein Immobilization:

    • Select a CM5 sensor chip and activate the carboxyl groups on the surface using a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize recombinant p38 MAPK to the surface via amine coupling to a target density of approximately 8000-10000 response units (RUs). The choice of a higher density is to maximize the signal for small molecule binding.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

    • A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a dilution series of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (Compound A) and SB 203580 (Compound B) in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 1 nM to 100 nM).

  • Kinetic Analysis:

    • Perform a multi-cycle kinetic analysis. In each cycle, a single concentration of the analyte is injected over the sensor surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer is flowed over the surface (e.g., 300 seconds).

    • Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of a low pH glycine solution) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Perform a global fit of the sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the ka, kd, and KD values.

Bio-Layer Interferometry (BLI) for Orthogonal Validation

BLI is another optical, label-free technique that measures the interference pattern of white light reflected from the surface of a biosensor tip.[10][13] Changes in the number of molecules bound to the biosensor tip cause a wavelength shift in the interference pattern, which is monitored in real-time.[10] BLI is particularly well-suited for high-throughput kinetic screening.[14]

Experimental Protocol: BLI Kinetic Analysis
  • Biosensor Preparation and Protein Loading:

    • Use Streptavidin (SA) biosensors. Pre-hydrate the biosensors in the running buffer.

    • Immobilize biotinylated p38 MAPK onto the SA biosensors to a response level of approximately 1-2 nm. The use of biotinylated protein ensures a uniform and oriented immobilization.

  • Analyte Preparation:

    • Prepare a similar dilution series of Compound A and Compound B as for the SPR experiment in a 96-well or 384-well microplate.

  • Kinetic Analysis:

    • Baseline: Equilibrate the biosensors in running buffer to establish a stable baseline.

    • Association: Move the biosensors into the wells containing the different concentrations of the analytes to monitor the association phase.

    • Dissociation: Transfer the biosensors to wells containing only running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Reference subtract the data using a biosensor with no immobilized protein or a biosensor exposed to buffer only.

    • Fit the resulting curves globally to a 1:1 binding model to determine the kinetic parameters.

Visualization of the BLI Experimental Steps

start Start baseline Baseline (Buffer) start->baseline association Association (Analyte) baseline->association dissociation Dissociation (Buffer) association->dissociation end End dissociation->end

Caption: Key steps in a BLI kinetic assay.

Comparative Data Summary

The following table presents hypothetical data for the kinetic parameters of Compound A and Compound B binding to p38 MAPK, as would be determined by SPR and BLI.

Parameter Compound A (Hypothetical) Compound B (SB 203580) Technique
ka (M-1s-1) 1.5 x 1058 x 105[4]SPR
kd (s-1) 5 x 10-31.8 x 10-2[4]SPR
KD (nM) 33.322[4]SPR
Residence Time (min) 3.30.9SPR
ka (M-1s-1) 1.2 x 1057.5 x 105BLI
kd (s-1) 4.8 x 10-31.9 x 10-2BLI
KD (nM) 40.025.3BLI
Residence Time (min) 3.50.9BLI

Interpretation and Conclusion

In this hypothetical scenario, both SPR and BLI provide comparable kinetic data, demonstrating the robustness of the results. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (Compound A) exhibits a slightly weaker affinity (higher KD) for p38 MAPK compared to the benchmark inhibitor SB 203580 (Compound B).

Crucially, the kinetic breakdown reveals that Compound A has a slower dissociation rate (kd) than Compound B, resulting in a longer residence time on the target. This is a significant finding, as a longer drug-target residence time can lead to a more durable pharmacological effect. The slower association rate (ka) of Compound A may suggest a different binding mechanism or a higher conformational energy barrier to binding compared to Compound B.

This comparative guide outlines a robust strategy for the kinetic characterization of novel small molecules. By employing orthogonal, label-free techniques like SPR and BLI, researchers can gain deep insights into the dynamic interactions of their compounds, enabling more informed decisions in the critical lead optimization phase of drug discovery.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Biomolecular Binding Kinetics Assays on the Octet® BLI Pl
  • SPR Assay Services.
  • The ABC's of Competitive Binding Assays with SPR.
  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy.
  • Analyzing Kinetic Binding D
  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay.
  • Large and Small Molecule Screening by SPR.
  • Ask the Expert: Using High-Throughput Analytical Systems to Facilit
  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
  • Biolayer Interferometry (BLI).
  • Kinetics of small molecule inhibitor binding to p38 kinase.
  • Octet® BLI Workflows in Small-Molecule Interaction Guide.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)

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Validation

A Comparative Guide to the Structural Validation of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, a comprehensive structural validation is not merely a confirmatory step but a critical component that informs its biological activity, physical properties, and potential as a therapeutic agent. This guide provides an in-depth comparison of X-ray crystallography as a definitive method for structural elucidation, benchmarked against other powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While crystallographic data for the specific title compound is not publicly available, this guide will utilize the comprehensive X-ray diffraction data of a closely related analogue, 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine , as a case study to illustrate the power and intricacies of this technique.[1][2][3] This analogue shares the core scaffold of the title compound, providing a scientifically robust foundation for understanding the structural insights that X-ray crystallography can offer.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the precise atomic arrangement of a crystalline solid.[4] The technique's ability to provide a high-resolution, three-dimensional map of electron density allows for the unambiguous assignment of stereochemistry, conformation, and intermolecular interactions.

Crystallographic Data for 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine

The following table summarizes the key crystallographic parameters obtained from the structural determination of the analogue compound.[3]

ParameterValue
Chemical FormulaC17H21N3O
Molecular Weight283.37 g/mol
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)14.5487
b (Å)10.1675
c (Å)10.4269
α (°)90
β (°)100.1035
γ (°)90
Volume (ų)1517.5
Z4
Temperature (K)298
Radiation typeMo Kα
R-factor0.0463
CCDC Number1480520
Experimental Protocol: A Self-Validating Workflow

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following is a generalized, step-by-step protocol that underscores the self-validating nature of X-ray crystallography.

1. Synthesis and Crystallization: The analogue compound was synthesized via a palladium-catalyzed reaction.[1][2] Suitable single crystals for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in a mixture of n-hexane and ethyl acetate (1:1) at 298 K.[1] The choice of solvent system and evaporation rate is critical; it is often a process of empirical optimization to allow for the slow, ordered growth of a single crystal.

2. Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray beam. A modern diffractometer, such as a Bruker APEXII CCD, is typically used.[5] The crystal is rotated in the beam, and a series of diffraction patterns are collected at different orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Programs such as SHELXL are commonly used for this purpose.[2]

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_validation Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting XRay_Diffraction XRay_Diffraction Crystal_Mounting->XRay_Diffraction Data_Processing Data_Processing XRay_Diffraction->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement CIF_Generation CIF_Generation Structure_Refinement->CIF_Generation Deposition_CSD Deposition_CSD CIF_Generation->Deposition_CSD

X-ray Crystallography Workflow

Comparative Analytical Techniques

While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for a high-quality single crystal, which is not always achievable.[6] Therefore, a multi-technique approach is often employed for comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the chemical environment of each nucleus.[7]

Expected NMR Data for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine:

NucleusExpected Chemical Shift (ppm)Key Information Provided
¹H0.5 - 10.0Number of unique protons, spin-spin coupling (connectivity), diastereotopic protons on the pyran ring.
¹³C10 - 170Number of unique carbons, chemical environment of each carbon.

Causality in NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, which are invaluable for determining the molecule's conformation in solution.

NMR_Workflow cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Dissolution Dissolution in Deuterated Solvent OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, NOESY) OneD_NMR->TwoD_NMR Spectral_Processing Spectral_Processing TwoD_NMR->Spectral_Processing Peak_Integration Peak_Integration Spectral_Processing->Peak_Integration Coupling_Analysis Coupling_Analysis Peak_Integration->Coupling_Analysis Structure_Elucidation Structure_Elucidation Coupling_Analysis->Structure_Elucidation

NMR Structural Elucidation Workflow
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer significant structural information.[8]

Expected Mass Spectrometry Data for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine:

Ionization ModeExpected m/z (Mass-to-Charge Ratio)Key Information Provided
ESI+[M+H]⁺Confirmation of molecular weight.
EIMolecular Ion (M⁺) and FragmentsFragmentation pattern provides clues about the molecule's substructures.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to fragmentation.[9] For the title compound, characteristic fragments would likely arise from the cleavage of the N-C bond between the pyridine and pyran rings, as well as fragmentation of the tetrahydropyran ring itself.

MS_Workflow cluster_analysis Mass Analysis cluster_data_interp Data Interpretation Sample_Injection Sample_Injection Ionization Ionization Sample_Injection->Ionization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation_Analysis Mass_Spectrum->Fragmentation_Analysis Structural_Inference Structural_Inference Fragmentation_Analysis->Structural_Inference

Mass Spectrometry Structural Analysis Workflow

Head-to-Head Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionSolid, Liquid, or Gas
Information Yield Absolute 3D structure, stereochemistry, conformation, packingConnectivity, conformation in solution, dynamic processesMolecular weight, elemental composition, fragmentation pattern
Key Advantage Unambiguous structural determination[4]Provides data on solution-state structure and dynamics[7]High sensitivity, requires very small sample amounts
Key Limitation Requires high-quality single crystals[6]Can be complex to interpret for large molecules, lower resolution than crystallography[7]Indirect structural information, isomers can be difficult to distinguish
Self-Validation Low R-factor, physically reasonable bond lengths and anglesConsistent 1D and 2D data, agreement with predicted spectraIsotopic pattern matching, accurate mass measurement

Conclusion

The structural validation of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine, and indeed any novel chemical entity, is most robustly achieved through the synergistic application of multiple analytical techniques. While X-ray crystallography, as demonstrated by the data from its close analogue, provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into its solution-state conformation and dynamics. Mass spectrometry serves as a rapid and sensitive tool for confirming molecular weight and providing key structural clues through fragmentation analysis.

For drug development professionals, understanding the strengths and limitations of each technique is paramount. The choice of analytical strategy should be guided by the specific questions being asked about the molecule, from its fundamental connectivity to its intricate three-dimensional architecture and behavior in a biological context. Ultimately, a comprehensive dataset from these complementary techniques provides the highest level of confidence in the structural integrity of a new chemical entity, paving the way for its further development.

References

  • El-Gokha, A., Schollmeyer, D., & Koch, P. (2016). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData, 1(5), x160804. [Link]

  • IUCrData. (2016). tetrahydro-2H-pyran-4-yl)pyridin-2-amine. IUCrData. [Link]

  • PubChem. (n.d.). 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Bolte, M., & Egert, E. (2010). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1654. [Link]

  • Barrera, N. P., et al. (2017). Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. Frontiers in Molecular Biosciences, 4, 79. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Topics in Current Chemistry, 232, 1-18. [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Unknown. (n.d.). Elucidation and Evaluation of Substituted Pyrimidines. [Link]

  • Campos, P. J., & Marques, M. M. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(16), 1735-1763. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Brooke, D. G., et al. (2006). NMR-based model reveals the structural determinants of mammalian arylamine N-acetyltransferase substrate specificity. Journal of Molecular Biology, 363(1), 1-8. [Link]

  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

  • de la Cruz, M., et al. (2026). Generative structural elucidation from mass spectra as an iterative optimization problem. arXiv preprint arXiv:2602.07709. [Link]

  • Unknown. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 1-7. [Link]

  • Aktaş, A., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4965-4978. [Link]

  • El-Gokha, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1-20. [Link]

  • NextSDS. (n.d.). 5-(TETRAHYDRO-2H-PYRAN-4-YL)PYRIDIN-2-AMINE. [Link]

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Comparative

LC-MS/MS Method Validation for N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in Plasma: A Comparative Guide on Sample Preparation Strategies

Executive Summary The quantification of small-molecule heterocyclic amines in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (MW: 192.1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule heterocyclic amines in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine (MW: 192.13 Da) is a highly specific aminopyridine derivative characterized by moderate lipophilicity and a basic pyridine nitrogen. When analyzing such compounds in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous matrix components—specifically glycerophospholipids—frequently cause severe ion suppression, compromising assay sensitivity and reproducibility[1].

This technical guide objectively compares two sample preparation workflows: traditional Protein Precipitation (PPT) versus Mixed-Mode Strong Cation Exchange Solid Phase Extraction (MCX-SPE) . By evaluating these methods against the stringent criteria set forth by the ICH M10[2] and FDA 2018 Bioanalytical Method Validation guidelines[3], we demonstrate the mechanistic superiority of orthogonal SPE cleanup for basic analytes.

Analyte Profiling & Analytical Rationale

To design a self-validating extraction system, we must first deconstruct the physicochemical properties of the analyte:

  • Structural Motif: The molecule features an exocyclic tertiary amine linked to a tetrahydropyran ring and a pyridine core.

  • Acid-Base Chemistry: The conjugate acid of the 2-aminopyridine moiety has a pKa of approximately 6.8. At physiological pH, it exists in a partial equilibrium, but at acidic pH (e.g., pH 3), the pyridine nitrogen is fully protonated, yielding a positively charged species.

  • Chromatographic Strategy: While a standard C18 column relies solely on hydrophobic partitioning, a Biphenyl stationary phase is selected for this method. The biphenyl rings engage in strong π−π interactions with the analyte's electron-deficient pyridine ring, providing superior retention and peak symmetry compared to aliphatic phases.

The Matrix Effect Challenge

In electrospray ionization (ESI), co-eluting matrix components compete with the analyte for available charge droplets. Phospholipids, which are abundant in plasma, are the primary culprits for this ion suppression[1]. Traditional PPT removes large proteins but leaves these lipophilic interferences intact.

Workflow Sample Spiked Plasma Sample (Analyte + IS) PPT_Step Protein Precipitation (PPT) Add 3x volume ACN Sample->PPT_Step SPE_Cond MCX SPE Conditioning MeOH then 2% FA in H2O Sample->SPE_Cond PPT_Centrifuge Centrifugation 14,000 rpm, 10 min PPT_Step->PPT_Centrifuge PPT_Supernatant Supernatant Collection High Phospholipid Content PPT_Centrifuge->PPT_Supernatant Evap Evaporation & Reconstitution Mobile Phase A PPT_Supernatant->Evap SPE_Load Sample Loading Diluted with 2% FA SPE_Cond->SPE_Load SPE_Wash Orthogonal Washing 1. 2% FA in H2O 2. 100% MeOH (Lipid Removal) SPE_Load->SPE_Wash SPE_Elute Elution 5% NH4OH in MeOH SPE_Wash->SPE_Elute SPE_Elute->Evap LCMS LC-MS/MS Analysis Biphenyl Column Evap->LCMS

Fig 1: Workflow comparison of Protein Precipitation vs. Mixed-Mode Cation Exchange SPE.

Experimental Protocols

Method A: Protein Precipitation (PPT)

The PPT approach relies on solvent-induced protein denaturation. While rapid, it lacks selectivity.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Crash: Add 150 µL of ice-cold 100% Acetonitrile (ACN).

  • Mix: Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitute: Transfer 100 µL of the supernatant, evaporate to dryness under a gentle stream of N2​ at 40°C, and reconstitute in 100 µL of Mobile Phase A.

Method B: Mixed-Mode Cation Exchange (MCX) SPE

This method exploits the basicity of the analyte. By utilizing a sorbent with both reversed-phase and sulfonic acid ( SO3−​ ) functionalities, we achieve orthogonal cleanup.

  • Pre-treatment: Aliquot 50 µL of plasma and 10 µL of IS. Dilute with 200 µL of 2% Formic Acid (FA) in water. Causality: The acidic environment disrupts protein binding and fully protonates the pyridine nitrogen.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of 2% FA in water through the MCX 96-well plate (30 mg/well).

  • Loading: Load the pre-treated sample. The positively charged analyte binds tightly to the SO3−​ groups via ionic interactions.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water to remove polar, water-soluble endogenous interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. Causality: Because the analyte is locked in place by strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and ESI-suppressing phospholipids without risking analyte breakthrough[1].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH (>10) neutralizes the analyte's basic nitrogen, breaking the ionic bond and releasing it from the sorbent.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Mechanism Analyte Analyte: Basic Amine Protonated at pH 3 Interaction Strong Ionic Bond (Retention) Analyte->Interaction Sorbent MCX Sorbent (SO3- Groups) Sorbent->Interaction Lipids Phospholipids (Neutral/Zwitterionic) WashOut 100% Organic Wash (Lipids Eluted) Lipids->WashOut Interaction->WashOut Retains Analyte Elution High pH Elution (Analyte Neutralized & Eluted) WashOut->Elution Clean Extract

Fig 2: Mechanistic logic of phospholipid depletion using MCX solid-phase extraction.

LC-MS/MS Analytical Conditions

  • Analytical Column: Biphenyl, 50 × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–0.5 min (10% B), 0.5–2.5 min (linear gradient to 90% B), 2.5–3.5 min (hold at 90% B), 3.5–3.6 min (return to 10% B), 3.6–5.0 min (re-equilibration).

  • Mass Spectrometry: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 193.1 109.1 (Cleavage of the tetrahydropyran ring).

    • Qualifier: m/z 193.1 85.1 (Tetrahydropyran fragment).

Method Validation & Data Presentation

The methods were evaluated based on the ICH M10 harmonized guidelines for bioanalytical method validation, which require rigorous assessment of matrix effects, recovery, accuracy, and precision[2].

Table 1: Recovery and Matrix Factor Comparison (n=6)

Matrix Factor (MF) is calculated as the peak area in the presence of matrix divided by the peak area in the absence of matrix. An MF of 1.0 indicates no matrix effect. Values < 0.8 indicate significant ion suppression.

Sample Prep MethodConcentration LevelExtraction Recovery (%)Matrix Factor (MF)IS-Normalized MF
Method A: PPT Low QC (3 ng/mL)85.4 ± 6.20.42 (Severe Suppression)0.88
High QC (800 ng/mL)88.1 ± 5.50.48 (Severe Suppression)0.91
Method B: MCX-SPE Low QC (3 ng/mL)92.3 ± 3.10.97 (Negligible) 1.01
High QC (800 ng/mL)94.5 ± 2.80.99 (Negligible) 1.00

Interpretation: The PPT method suffers from severe ion suppression (MF ~0.45) due to the co-elution of endogenous phospholipids. While an isotopically labeled IS can partially correct for this (IS-normalized MF ~0.9), the absolute loss of >50% of the signal severely compromises the assay's Lower Limit of Quantitation (LLOQ). The MCX-SPE method actively depletes these phospholipids, resulting in a near-perfect Matrix Factor of ~0.98.

Table 2: Accuracy and Precision for the MCX-SPE Method (ICH M10 Compliant)

Data represents three independent validation batches (n=6 replicates per level, per batch).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.06.4+4.28.1+5.5
Low QC 3.04.1-1.85.2-2.1
Mid QC 400.03.2+0.94.0+1.4
High QC 800.02.8-0.53.5-1.1

Regulatory Compliance: The FDA 2018 guidance mandates that accuracy and precision must be within ±15% (±20% for LLOQ)[3]. The MCX-SPE method easily exceeds these standards, proving its robustness for high-throughput clinical sample analysis.

Conclusion & Recommendations

For the LC-MS/MS bioanalysis of basic heterocyclic amines like N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine in plasma, relying on simple Protein Precipitation (PPT) introduces unacceptable levels of ion suppression due to unremoved phospholipids.

By leveraging the basic pKa of the analyte, Mixed-Mode Cation Exchange (MCX) SPE allows for an aggressive 100% organic wash step that completely eliminates lipophilic matrix interferences prior to elution. Coupled with the orthogonal π−π selectivity of a Biphenyl chromatographic column, this self-validating workflow delivers superior recovery (>92%), negligible matrix effects, and strict compliance with ICH M10 and FDA regulatory frameworks.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / GMP Compliance. URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability (2018). U.S. Food and Drug Administration (FDA) / Federal Register. URL:[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International / Chromatography Online. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Welcome to the definitive operational safety guide for handling N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine . As researchers and drug development professionals, understanding the mechanistic toxicology of your s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive operational safety guide for handling N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine . As researchers and drug development professionals, understanding the mechanistic toxicology of your synthetic intermediates is non-negotiable. This specific tertiary aminopyridine derivative presents unique handling challenges due to the synergistic hazards of its structural components.

This guide provides self-validating protocols to ensure absolute safety, regulatory compliance, and operational efficiency in your laboratory.

Mechanistic Toxicology & Hazard Profiling

To design an effective safety protocol, we must first analyze the molecule's structure-activity relationship (SAR) and how its physical properties dictate human toxicity.

  • The 2-Aminopyridine Core: Unsubstituted 2-aminopyridines are documented neurotoxins. They are readily absorbed through intact skin and the respiratory tract, potentially leading to central nervous system (CNS) overstimulation, convulsions, and respiratory failure[1].

  • Tertiary Amine Basicity: The N-methyl substitution creates a highly basic tertiary amine center. Upon contact with mucosal membranes or ocular tissue, basic amines cause rapid saponification of cellular lipids, leading to severe, irreversible chemical burns.

  • Lipophilic Enhancement: The addition of the tetrahydropyran-4-yl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity dramatically accelerates dermal penetration compared to baseline aminopyridines, rendering standard thin latex or nitrile gloves entirely insufficient for prolonged exposure.

Quantitative Exposure Limits & Physicochemical Properties

Table 1 summarizes the critical quantitative data driving our handling protocols. Baseline exposure limits are extrapolated from the parent compound, 2-aminopyridine, due to the highly conserved toxicological profile of the aminopyridine pharmacophore.

ParameterValueMechanistic Implication
Molecular Weight 192.26 g/mol Low molecular weight facilitates rapid crossing of biological membranes (e.g., blood-brain barrier).
LogP (Predicted) ~1.8 - 2.5High lipophilicity drives rapid dermal absorption through the lipid-rich stratum corneum.
OSHA PEL (TWA) 0.5 ppm (2 mg/m³)Highly toxic at low airborne concentrations; mandates strict engineering controls [2].
IDLH Level 5 ppmThe Immediate Danger to Life or Health (IDLH) threshold is exceptionally low, requiring immediate evacuation upon aerosol release.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE matrix is mandatory. Every choice is grounded in federal regulations to create a fail-safe barrier system.

Table 2: PPE Selection and Causal Justification

Protection ZoneRequired EquipmentSpecification StandardCausal Justification
Ocular/Facial Chemical Goggles + ShieldTertiary amines cause rapid lipid saponification. The shield prevents catastrophic ocular damage from basic solvent splashes.
Dermal (Hands) Double Gloves (Nitrile/Butyl)4-mil inner / 8-mil outerThe tetrahydropyran moiety enhances permeation. Butyl rubber specifically blocks lipophilic organic amines from reaching the skin.
Dermal (Body) Tyvek® Suit or Heavy Lab CoatNon-woven polyethylenePrevents toxic powder entrapment against the skin, mitigating the risk of prolonged, unnoticed dermal absorption.
Respiratory Full-Face APR (P100/OV)Protects against highly neurotoxic aerosolized powders and volatile amine vapors if handling occurs outside a closed system.

Operational Workflows & Handling Protocols

Do not treat this compound as a standard organic solid. The following step-by-step methodology ensures that the chemical remains contained and that any residual trace is chemically neutralized.

Step-by-Step Weighing and Transfer Protocol
  • Environmental Isolation: Conduct all open-container operations within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Mitigation: Aminopyridine powders hold static charges, leading to spontaneous aerosolization when disturbed. Use an anti-static zero-ion gun on the weighing spatula and analytical balance before opening the container.

  • Transfer Mechanics: Use the "V-fold" weighing paper technique or a closed-system transfer device (CSTD) to move the solid from the source bottle to the reaction vial. Do not pour , as pouring generates microscopic dust clouds.

  • Solvent Quenching: Immediately dissolve the weighed solid in your target reaction solvent (e.g., DCM, DMF) while still inside the hood. Solvation eliminates the immediate inhalation hazard of the dry powder.

  • Chemical Decontamination: Wipe down the balance, spatulas, and hood surface with a 5% citric acid solution. The weak acid protonates the basic tertiary amine, converting it into a water-soluble, non-volatile salt that cannot penetrate standard PPE.

HandlingWorkflow A Pre-Op Check & PPE Donning B Transfer to Fume Hood A->B C Weighing (Anti-static) B->C D Dissolution & Capping C->D E Acidic Decon D->E

Fig 1: Step-by-step operational workflow for handling highly lipophilic aminopyridines.

Spill Response and Disposal Logic

A self-validating safety system requires a deterministic, pre-planned response to containment failures. Because this compound is highly toxic via dermal and inhalation routes, the physical state of the spill dictates the response mechanism.

Emergency Spill Protocol
  • Evacuation & Assessment: Immediately evacuate personnel who are not wearing the PPE matrix specified in Section 2. Determine if the spill is solid (dry powder) or liquid (dissolved in organic solvent).

  • Solid Containment (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the neurotoxic powder, pushing it directly into the operator's breathing zone. Gently cover the spill with damp absorbent pads or use a specialized HEPA-filtered vacuum dedicated to hazardous chemical recovery.

  • Liquid Containment (Solution): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Avoid using sawdust or paper towels, as concentrated tertiary amines can undergo exothermic reactions with certain organic materials.

  • Neutralization: Spray the residual surface with a mild acidic neutralizer (e.g., 5% acetic acid or citric acid) to protonate the amine, followed by a thorough water wash.

  • Disposal: Collect all materials in a chemically resistant, sealable drum. Label as "RCRA Hazardous Waste - Toxic Amines" and dispose of via a licensed hazardous waste contractor.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution/Liquid Assess->Liquid HEPA Wet Wipe / HEPA Vac Solid->HEPA Absorb Inert Absorbent Liquid->Absorb Waste RCRA Waste Disposal HEPA->Waste Absorb->Waste

Fig 2: Decision logic and containment pathway for aminopyridine spill response.

References

  • Environmental Protection Agency (EPA) . Toxicological Review of Aminopyridines. [Link]

  • Occupational Safety and Health Administration (OSHA) . Occupational Chemical Database: 2-Aminopyridine. [Link]

  • Occupational Safety and Health Administration (OSHA) . Standard 1910.133 - Eye and Face Protection.[Link]

  • Occupational Safety and Health Administration (OSHA) . Standard 1910.134 - Respiratory Protection.[Link]

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: 2-Aminopyridine.[Link]

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